Product packaging for 10-Thiofolic acid(Cat. No.:CAS No. 54931-98-5)

10-Thiofolic acid

Cat. No.: B1664520
CAS No.: 54931-98-5
M. Wt: 458.4 g/mol
InChI Key: VUCAAEQMBTVEOL-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

potential antibacterial, antineoplastic agent;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18N6O6S B1664520 10-Thiofolic acid CAS No. 54931-98-5

Properties

CAS No.

54931-98-5

Molecular Formula

C19H18N6O6S

Molecular Weight

458.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H18N6O6S/c20-19-24-15-14(17(29)25-19)22-10(7-21-15)8-32-11-3-1-9(2-4-11)16(28)23-12(18(30)31)5-6-13(26)27/h1-4,7,12H,5-6,8H2,(H,23,28)(H,26,27)(H,30,31)(H3,20,21,24,25,29)/t12-/m0/s1

InChI Key

VUCAAEQMBTVEOL-LBPRGKRZSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)SCC2=CN=C3C(=N2)C(=O)N=C(N3)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)SCC2=CN=C3C(=N2)C(=O)N=C(N3)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

10-Thiofolic acid;  NSC 238147;  NSC-238147;  NSC238147; 

Origin of Product

United States

Foundational & Exploratory

10-Thiofolic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 10-Thiofolic acid, a synthetic analog of folic acid. This guide details its chemical structure, physicochemical properties, synthesis, and known biological activities, with a focus on its potential as an antibacterial and antineoplastic agent.

Chemical Structure and Properties

This compound is a derivative of folic acid where the nitrogen atom at the 10th position of the p-aminobenzoylglutamic acid moiety is replaced by a sulfur atom. This substitution significantly alters the electronic and steric properties of the molecule, influencing its biological activity.

Chemical Identifiers

IdentifierValue
CAS Number 54931-98-5[1]
Molecular Formula C₁₉H₁₉N₆O₆S
IUPAC Name (2S)-2-[[4-[[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]thio]benzoyl]amino]pentanedioic acid

Physicochemical Properties

PropertyValue
Molecular Weight 457.44 g/mol (calculated)
Melting Point Not reported
Solubility Expected to have low solubility in water and organic solvents, similar to folic acid.[2] It is likely soluble in dilute aqueous bases.
pKa Not reported

Synthesis of this compound

The synthesis of this compound was first reported by Nair and Campbell in 1975.[3] The following is a general outline of the experimental protocol based on their work and general principles of organic synthesis.

Experimental Protocol: Synthesis of this compound

This synthesis involves a multi-step process, beginning with the preparation of key intermediates.

Step 1: Synthesis of the Pteridine Moiety The pteridine portion of the molecule is typically synthesized from a pyrimidine derivative. This involves a series of reactions to construct the pyrazine ring fused to the pyrimidine ring.

Step 2: Synthesis of the Thio-p-aminobenzoylglutamic Acid Moiety This intermediate is prepared by introducing a thiol group onto p-aminobenzoic acid, which is then coupled with L-glutamic acid.

Step 3: Coupling of the Pteridine and Thio-p-aminobenzoylglutamic Acid Moieties The final step involves the coupling of the pteridine intermediate with the thio-p-aminobenzoylglutamic acid moiety to yield this compound.

Logical Workflow for the Synthesis of this compound

A Pyrimidine Derivative B Pteridine Intermediate A->B Ring Formation G This compound B->G Coupling C p-Aminobenzoic Acid D Thio-p-aminobenzoic Acid C->D Thiolation F Thio-p-aminobenzoylglutamic Acid D->F Amide Coupling E L-Glutamic Acid E->F F->G

Caption: Synthetic pathway of this compound.

Biological Activity and Mechanism of Action

This compound is classified as an antifolate, a class of drugs that interfere with the action of folic acid.[4] Folic acid is essential for the de novo synthesis of purines and thymidylate, which are critical for DNA synthesis and cell division.[4][5]

Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)

The primary mechanism of action of most antifolates is the inhibition of the enzyme dihydrofolate reductase (DHFR).[4] DHFR is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), the active form of folic acid.[5] By inhibiting DHFR, antifolates deplete the intracellular pool of THF, thereby blocking the synthesis of DNA and halting cell proliferation.[4] It is hypothesized that this compound exerts its antineoplastic and antibacterial effects through this mechanism.

Signaling Pathway: Interference with Folate Metabolism

The folate metabolism pathway is crucial for cellular proliferation. By acting as an antagonist to folic acid, this compound disrupts this vital pathway.

cluster_0 Folate Metabolism cluster_1 Drug Action Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DNA_Synth DNA Synthesis Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth Cell_Proliferation Cell Proliferation DNA_Synth->Cell_Proliferation Thiofolic_Acid This compound Thiofolic_Acid->DHF Inhibits DHFR

Caption: Proposed mechanism of this compound action.

Antibacterial and Antineoplastic Potential

This compound has been identified as a potential antibacterial and antineoplastic agent.[1] Its ability to inhibit DHFR makes it a target for rapidly proliferating cells, such as bacteria and cancer cells, which have a high demand for nucleotide synthesis. Further research is needed to fully elucidate its efficacy and spectrum of activity in these areas.

References

A Technical Guide to the Synthesis of 10-Thiofolic Acid from p-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 10-thiofolic acid, a folic acid analog with potential as an antibacterial and antitumor agent. The synthesis commences from the readily available starting material, p-aminobenzoic acid, and proceeds through a multi-step sequence to yield the target compound. This document provides a comprehensive overview of the experimental protocols, quantitative data, and a visualization of the synthetic pathway.

Synthetic Strategy Overview

The synthesis of this compound from p-aminobenzoic acid involves the initial conversion of p-aminobenzoic acid to a thiophenol derivative, which then undergoes a series of reactions to build the pteridine ring system and couple it with a glutamate moiety. The key steps include diazotization, thiolation, esterification, and subsequent condensation and cyclization reactions.

Experimental Protocols

The following protocols are based on established synthetic routes for this compound and its intermediates.

Synthesis of p-Carbomethoxythiophenol (3) and Disulfide (4) from p-Aminobenzoic Acid (1)

The initial steps involve the conversion of p-aminobenzoic acid to p-carbomethoxythiophenol.

  • Esterification of p-Aminobenzoic Acid: p-Aminobenzoic acid (17.1 g) is first esterified to its methyl ester.

  • Diazotization and Thiolation: The resulting ester is then subjected to diazotization followed by reaction with a sulfur source to introduce the thiol group, yielding p-carbomethoxythiophenol (3). During this process, a disulfide byproduct (4) is also formed.

  • Purification: The disulfide (4) crystallizes from the cooling reaction mixture and is removed by filtration. The filtrate is then subjected to vacuum distillation to yield pure p-carbomethoxythiophenol (3).

Subsequent Steps to this compound

The synthesis continues from p-carbomethoxythiophenol through a series of intermediates. While detailed step-by-step protocols for the entire sequence from p-aminobenzoic acid to this compound in a single source are not fully detailed, the general transformation involves the reaction of the thiophenol intermediate with a suitably substituted pyrimidine derivative, followed by cyclization and subsequent coupling with a glutamate derivative. A key publication outlines the synthesis and preliminary antifolate activity of this compound, indicating its potential as an antibacterial and antitumor agent.[1][2]

Quantitative Data

The following tables summarize the quantitative data for the key intermediates in the synthesis of this compound.

Table 1: Physicochemical and Yield Data for Intermediates

CompoundMolecular FormulaYieldMelting Point (°C)Boiling Point (°C)
p-Carbomethoxythiophenol (3)C₈H₈O₂S9.0 g-134-140 (at 11 mm)
Disulfide (4)C₁₆H₁₄O₄S₂2.0 g124-

Table 2: Elemental Analysis Data

CompoundElementCalculated (%)Found (%)
p-Carbomethoxythiophenol (3) C57.4057.28
H4.764.59
O19.0419.21
Disulfide (4) C57.4857.34
H4.194.12
S19.1619.36

Visualization of Synthetic and Biological Pathways

Synthetic Workflow from p-Aminobenzoic Acid

The following diagram illustrates the initial steps in the synthesis of this compound starting from p-aminobenzoic acid.

Synthesis_Workflow PABA p-Aminobenzoic Acid (1) Ester Esterification PABA->Ester MethylEster p-Aminobenzoic acid methyl ester Ester->MethylEster Diazotization Diazotization & Thiolation MethylEster->Diazotization Thiophenol p-Carbomethoxythiophenol (3) Diazotization->Thiophenol Disulfide Disulfide (4) Diazotization->Disulfide FurtherSteps Further Synthetic Steps Thiophenol->FurtherSteps ThiofolicAcid This compound FurtherSteps->ThiofolicAcid

Caption: Synthetic pathway from p-aminobenzoic acid to this compound.

Folic Acid Metabolism and Potential Site of Action

Folic acid and its analogs play a crucial role in cellular metabolism, particularly in the synthesis of nucleotides. Folic acid antagonists inhibit key enzymes in this pathway, leading to their therapeutic effects. The diagram below illustrates the folic acid metabolic pathway, highlighting the potential point of inhibition by an analog like this compound.

Folic_Acid_Pathway Folate Folate (Folic Acid) DHFR Dihydrofolate Reductase (DHFR) Folate->DHFR DHF Dihydrofolate (DHF) DHFR->DHF DHF->DHFR THF Tetrahydrofolate (THF) DHF->THF ThymidylateSynthase Thymidylate Synthase THF->ThymidylateSynthase PurineSynth Purine Synthesis THF->PurineSynth dTMP dTMP (Thymidine Synthesis) ThymidylateSynthase->dTMP dUMP dUMP dUMP->ThymidylateSynthase ThiofolicAcid This compound (Antagonist) ThiofolicAcid->DHFR

Caption: Folic acid metabolic pathway and potential inhibition by this compound.

Conclusion

The synthesis of this compound from p-aminobenzoic acid provides a viable route to a promising therapeutic candidate. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals interested in the exploration of novel antifolate agents. Further investigation into the biological activity and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential.

References

10-Thiofolic Acid: A Technical Guide to its Synthesis, Biological Significance, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Thiofolic acid, a synthetic analog of folic acid, represents a molecule of significant interest in the exploration of novel antifolate agents. Characterized by the substitution of the nitrogen atom at the 10th position with a sulfur atom, this modification imparts unique chemical and biological properties that differentiate it from its parent compound. This technical guide provides a comprehensive overview of this compound, including its synthesis, known biological activities, and potential therapeutic applications. The document details experimental methodologies, summarizes key quantitative data, and visualizes relevant pathways to serve as a resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

Folic acid is an essential B vitamin that, in its reduced tetrahydrofolate form, serves as a critical coenzyme in one-carbon transfer reactions. These reactions are fundamental to the biosynthesis of purines, thymidylate, and several amino acids, processes vital for DNA synthesis, repair, and methylation. Consequently, the folate metabolic pathway has long been a target for therapeutic intervention, particularly in cancer and infectious diseases. Antifolates, which are structural analogs of folic acid, competitively inhibit key enzymes in this pathway, leading to the disruption of cellular replication.

This compound emerges from the strategic modification of the folic acid scaffold, a common approach in the design of novel enzyme inhibitors and therapeutic agents. The replacement of the N10 atom with sulfur alters the molecule's stereochemistry and electronic distribution, potentially influencing its interaction with target enzymes and cellular uptake mechanisms. This guide delves into the specifics of this compound, offering a detailed examination of its chemistry and biology.

Chemical Synthesis of this compound

The synthesis of this compound was first reported by Nair and Campbell in 1975. The multi-step synthesis involves the construction of the pteroyl moiety followed by conjugation with L-glutamic acid.

Synthesis of the 10-Thiopteroic Acid Intermediate

The initial phase of the synthesis focuses on creating the core pteridine ring system with the desired sulfur substitution. A key precursor is p-aminobenzoyl-L-glutamic acid, which is coupled with a pteridine precursor. The introduction of the sulfur atom at the 10th position is a critical step, often achieved through a nucleophilic substitution reaction.

Coupling with L-Glutamic Acid

The final step in the synthesis is the coupling of the 10-thiopteroic acid intermediate with L-glutamic acid. This is typically achieved using standard peptide coupling techniques to form the final this compound molecule.

Biological Significance and Mechanism of Action

The biological activity of this compound and its derivatives stems from their ability to act as antifolates. While direct inhibition of dihydrofolate reductase (DHFR) is a common mechanism for many antifolates, studies on closely related analogs suggest a more nuanced mode of action for this compound.

Antibacterial Activity

Research has demonstrated that N10-methyl-4-thiofolic acid, a closely related derivative, is an excellent inhibitor of the growth of Streptococcus faecium[1]. This indicates that these compounds can effectively disrupt folate metabolism in certain bacteria. However, the same study found that this compound was an ineffective inhibitor of dihydrofolate reductase (DHFR)[1]. This suggests that the antibacterial effect may be mediated through the inhibition of other enzymes in the folate pathway or by different mechanisms altogether.

Antitumor Potential

The initial synthesis of this compound was driven by its potential as an antitumor agent[2]. By interfering with folate metabolism, antifolates can selectively target rapidly dividing cancer cells that have a high demand for nucleotides for DNA replication. The efficacy of this compound as an antitumor agent requires further investigation, particularly concerning its cellular uptake and inhibitory activity against key enzymes in human folate metabolism.

Folate Pathway and Potential Targets

The folate pathway involves several key enzymes that could be potential targets for this compound. These include dihydrofolate reductase (DHFR), thymidylate synthase (TS), and glycinamide ribonucleotide formyltransferase (GARFT). While direct DHFR inhibition appears to be weak for some thio-analogs, the possibility of inhibition of other enzymes in the pathway remains an active area of research.

Folate_Pathway cluster_Folate_Metabolism Folate Metabolism cluster_Inhibition Potential Inhibition by this compound Folate Folic Acid DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR THF->DHF Thymidylate Synthase Purine_Synth Purine Synthesis THF->Purine_Synth GARFT, AICARFT dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase 10-Thiofolic_Acid This compound 10-Thiofolic_Acid->DHF ? 10-Thiofolic_Acid->THF ?

Caption: Simplified diagram of the folate metabolic pathway and potential targets of this compound.

Quantitative Data

Quantitative data on the biological activity of this compound itself is limited in the public domain. However, data from closely related analogs provide valuable insights into its potential potency.

CompoundTarget Organism/Cell LineActivityValueReference
N10-methyl-4-thiofolic acidStreptococcus faeciumGrowth InhibitionExcellent[1]
N10-methyl-4-thiofolic acidDihydrofolate Reductase (DHFR)Enzyme InhibitionIneffective[1]

Experimental Protocols

This section provides an overview of the methodologies that would be employed to characterize the biological activity of this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay

A common method to assess the inhibitory effect of a compound on DHFR is a spectrophotometric assay.

Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Protocol:

  • Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate, pH 7.5), NADPH, and DHFR enzyme.

  • Add varying concentrations of the test compound (this compound) to the reaction mixture and incubate for a specified period.

  • Initiate the reaction by adding the substrate, DHF.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocities and determine the IC50 value of the inhibitor.

DHFR_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, NADPH, DHFR) start->prep_reagents add_inhibitor Add this compound (Varying Concentrations) prep_reagents->add_inhibitor incubate Incubate add_inhibitor->incubate add_substrate Add DHF (Substrate) incubate->add_substrate measure_abs Measure Absorbance at 340 nm (Kinetic Reading) add_substrate->measure_abs analyze Analyze Data (Calculate IC50) measure_abs->analyze end End analyze->end

Caption: Workflow for a typical DHFR inhibition assay.
Cellular Uptake Studies

To determine how effectively this compound enters cells, cellular uptake assays are performed, often using radiolabeled compounds or fluorescence-based methods.

Principle: Quantify the amount of the compound that is transported into cultured cells over time.

Protocol (using a radiolabeled compound):

  • Culture cells (e.g., a cancer cell line) to a suitable confluency in multi-well plates.

  • Incubate the cells with varying concentrations of radiolabeled this compound for different time points.

  • Wash the cells extensively with ice-cold buffer to remove any unbound compound.

  • Lyse the cells to release the intracellular contents.

  • Measure the amount of radioactivity in the cell lysate using a scintillation counter.

  • Normalize the radioactivity to the protein concentration of the cell lysate to determine the uptake rate.

Future Directions and Drug Development Implications

This compound and its derivatives remain an intriguing class of compounds for the development of novel antifolates. Key areas for future research include:

  • Elucidation of the precise mechanism of action: Identifying the specific enzymatic targets of this compound is crucial for understanding its biological effects.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing a broader range of analogs will help to optimize the potency and selectivity of these compounds.

  • In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profile of promising candidates in animal models is a critical next step.

  • Targeted drug delivery: The folate receptor is often overexpressed on the surface of cancer cells. Thiolated folate derivatives can be conjugated to nanoparticles or other drug delivery systems to enhance targeted delivery to tumor tissues.

Conclusion

This compound stands as a testament to the ongoing efforts to expand the arsenal of antifolate agents. While comprehensive biological data for this specific molecule is still emerging, the foundational work on its synthesis and the promising activity of its analogs provide a strong rationale for its continued investigation. For researchers and drug development professionals, this compound represents a valuable lead compound with the potential to be developed into a next-generation therapeutic for cancer and infectious diseases. Further exploration of its unique chemical properties and biological interactions will be key to unlocking its full therapeutic potential.

References

10-Thiofolic Acid: A Folic Acid Analog for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folic acid and its derivatives, collectively known as folates, are essential B vitamins crucial for a variety of metabolic processes. These include the synthesis of nucleotides (the building blocks of DNA and RNA) and the methylation of DNA and proteins. Due to their central role in cell proliferation, the folate metabolic pathway is a key target for therapeutic intervention, particularly in cancer and infectious diseases. Folic acid analogs, or antifolates, are molecules that structurally mimic folic acid and can interfere with its metabolism, leading to the inhibition of cell growth. This technical guide focuses on 10-thiofolic acid, a folic acid analog, with a primary focus on its N10-methyl derivative, N10-methyl-4-thiofolic acid, for which the most significant body of research exists.

N10-methyl-4-thiofolic Acid: Synthesis and Properties

N10-methyl-4-thiofolic acid is a synthetic analog of folic acid where the oxygen atom at the C4 position of the pteridine ring is replaced by a sulfur atom, and a methyl group is attached to the nitrogen at the 10th position.

Synthesis of N10-methyl-4-thiofolic Acid

The synthesis of N10-methyl-4-thiofolic acid has been described in the scientific literature and involves a multi-step process. A summary of a key synthetic route is presented below.

Experimental Protocols

Synthesis of N10-methyl-4-thiopteroic acid (Intermediate 12)

Route A:

  • Reaction of 2-acetylamino-4-(benzylthio)-6-chloro-5-nitropyrimidine with methyl p-[(3-aminoacetonyl)methylamino]benzoate oxime: These two intermediates are reacted to form a 6-substituted aminopyrimidine.

  • Hydrolysis: The oxime functional group of the resulting product is hydrolyzed to yield the corresponding acetonylaminopyrimidine.

  • Reductive Cyclization: The acetonylaminopyrimidine undergoes reductive cyclization to form a dihydropteridine derivative, methyl p-[[[2-amino-4-(benzylthio)-7,8-dihydro-6-pteridinyl]methyl]methylamino]benzoate.

  • Oxidation: The dihydropteridine is oxidized using an oxidizing agent such as potassium permanganate.

  • Thiolysis and Hydrolysis: The benzylthio group is replaced with a thiol group using sodium hydrosulfide, followed by hydrolysis of the ester group with aqueous sodium hydroxide to yield p-[[(2-amino-3,4-dihydro-4-thioxo-6-pteridinyl)methyl]methylamino]benzoic acid (N10-methyl-4-thiopteroic acid).

Route B:

  • Reaction of 2,5-diamino-4,6-dichloropyrimidine with methyl p-[(3-aminoacetonyl)methylamino]benzoate oxime: This reaction forms methyl p-[[(2-amino-4-chloro-7,8-dihydro-6-pteridinyl)methyl]methylamino]benzoate.

  • Thiolysis, Oxidation, and Saponification: The chloro group is displaced with a thiol group using sodium hydrosulfide, followed by air oxidation of the dihydropteridine ring and saponification of the ester group to give N10-methyl-4-thiopteroic acid.

Coupling and Deprotection to Yield N10-methyl-4-thiofolic acid (Compound 21)
  • Protection: The 2-amino and 4-thioxo groups of N10-methyl-4-thiopteroic acid are protected.

  • Coupling: The resulting benzoic acid derivative is coupled with diethyl L-glutamate.

  • Deprotection: The protecting groups are removed to yield the final product, N10-methyl-4-thiofolic acid.

Biological Activity

The biological activity of N10-methyl-4-thiofolic acid has been evaluated in several in vitro systems.

Data Presentation
Compound Target Organism/Cell Line Activity Quantitative Data (e.g., MIC, IC50) Reference
N10-methyl-4-thiofolic acidStreptococcus faecium ATCC 8043Excellent inhibitor of growthNot specified in the available literature.
N10-methyl-4-thiofolic acidDihydrofolate Reductase (DHFR)Ineffective inhibitorNot specified in the available literature.
N10-methyl-4-thiofolic acidKB cell cultureNo significant activityNot specified in the available literature.
N10-methyl-4-thiofolic acidL1210 leukemia cells (in mice)No significant activityNot specified in the available literature.

Experimental Protocols for Biological Assays

Bacterial Growth Inhibition Assay (General Protocol)

This protocol is a general guideline for determining the minimal inhibitory concentration (MIC) of a compound against a bacterial strain like Streptococcus faecium.

  • Culture Preparation: A culture of Streptococcus faecium is grown overnight in a suitable broth medium.

  • Serial Dilutions: The test compound (N10-methyl-4-thiofolic acid) is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the bacteria.

  • Incubation: The plate is incubated at an optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Dihydrofolate Reductase (DHFR) Inhibition Assay (General Protocol)

This is a general protocol for assessing the inhibitory activity of a compound against the DHFR enzyme.

  • Reaction Mixture: A reaction mixture is prepared containing DHFR enzyme, its substrate dihydrofolate, and the cofactor NADPH in a suitable buffer.

  • Addition of Inhibitor: The test compound (N10-methyl-4-thiofolic acid) is added to the reaction mixture at various concentrations.

  • Monitoring the Reaction: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

bacterial_folate_pathway cluster_synthesis Bacterial Folate Synthesis cluster_inhibition Sites of Antifolate Action GTP GTP Dihydropteroate_pyrophosphate Dihydropteroate pyrophosphate GTP->Dihydropteroate_pyrophosphate Dihydropteroate synthase Dihydropteroate Dihydropteroate Dihydropteroate_pyrophosphate->Dihydropteroate PABA p-Aminobenzoic acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate reductase (DHFR) One_Carbon_Metabolism One-Carbon Metabolism (DNA, RNA, Amino Acid Synthesis) Tetrahydrofolate->One_Carbon_Metabolism Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate Inhibition Thiofolic_Acid_Analog This compound Analogs (Potential Target) Thiofolic_Acid_Analog->Dihydrofolate Potential Inhibition

Caption: Bacterial Folate Synthesis Pathway and Potential Sites of Inhibition.

synthesis_workflow cluster_reactants Starting Materials reactant1 2,5-diamino-4,6-dichloropyrimidine intermediate1 methyl p-[[(2-amino-4-chloro-7,8-dihydro-6-pteridinyl) methyl]methylamino]benzoate reactant1->intermediate1 reactant2 methyl p-[(3-aminoacetonyl) methylamino]benzoate oxime reactant2->intermediate1 intermediate2 N10-methyl-4-thiopteroic acid intermediate1->intermediate2 Sodium Hydrosulfide, Air Oxidation, Saponification protection Protection of Amino and Thioxo Groups intermediate2->protection coupling Coupling with Diethyl L-glutamate protection->coupling deprotection Deprotection coupling->deprotection final_product N10-methyl-4-thiofolic acid deprotection->final_product

Caption: Simplified Synthetic Workflow for N10-methyl-4-thiofolic acid.

Discussion and Future Directions

The available data indicates that N10-methyl-4-thiofolic acid is a potent and selective inhibitor of Streptococcus faecium growth. Its lack of activity against mammalian dihydrofolate reductase and certain cancer cell lines suggests a mode of action that may be specific to this bacterium. This selectivity is a desirable characteristic for an antimicrobial agent, as it could potentially lead to fewer side effects in a clinical setting.

The exact molecular target of N10-methyl-4-thiofolic acid in Streptococcus faecium remains to be elucidated. While it is a folic acid analog, its ineffectiveness against DHFR suggests that it may target another enzyme in the folate metabolism pathway or have an entirely different mechanism of action. Further research is needed to identify its target and understand the basis for its selective antibacterial activity.

Future research in this area could focus on:

  • Determining the MIC of N10-methyl-4-thiofolic acid against a broader range of bacterial species to understand its spectrum of activity.

  • Identifying the molecular target of the compound in Streptococcus faecium through techniques such as genetic screening or affinity chromatography.

  • Synthesizing and evaluating other this compound analogs to explore structure-activity relationships and potentially improve potency and selectivity.

  • Investigating the potential for synergistic effects when combined with other antimicrobial agents.

The Emergence of a Novel Antifolate: Discovery and Initial Characterization of 10-Thiofolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Folic acid antagonists, or antifolates, represent a cornerstone in the chemotherapy of cancer and infectious diseases. Their mechanism of action primarily involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway responsible for the synthesis of nucleotides and amino acids. This technical guide delves into the discovery and initial characterization of a novel antifolate analog, 10-Thiofolic acid. We will explore its synthesis, initial biological evaluation, and the methodologies employed in its characterization. This document aims to provide a comprehensive resource for researchers and drug development professionals interested in the potential of this and similar compounds.

Introduction to Folic Acid and Antifolate Therapy

Folic acid, a B vitamin, is essential for cellular proliferation and survival.[1] Its biologically active form, tetrahydrofolate (THF), serves as a cofactor in a variety of one-carbon transfer reactions necessary for the synthesis of purines, thymidylate, and certain amino acids.[1][2] The enzyme dihydrofolate reductase (DHFR) is responsible for the reduction of dihydrofolate (DHF) to THF, making it a critical chokepoint in cellular metabolism and a prime target for therapeutic intervention.[2][3]

Folate inhibitors disrupt these essential metabolic pathways, leading to a depletion of the building blocks for DNA, RNA, and proteins, which ultimately hinders cell division and growth.[2] Methotrexate, a well-known folate inhibitor, effectively blocks DHFR, leading to its widespread use in cancer chemotherapy.[2] Similarly, trimethoprim exhibits selective inhibition of bacterial DHFR, establishing its utility as an antibacterial agent.[1] The therapeutic success of these agents has spurred the continued search for novel antifolates with improved efficacy, selectivity, and resistance profiles.

Discovery and Synthesis of this compound

The synthesis of this compound was first reported as part of an effort to explore novel folic acid analogs with potential antibacterial and antitumor activity. The rationale behind its design was to introduce a thioether linkage at the 10-position, altering the electronic and conformational properties of the molecule compared to folic acid.

Synthetic Pathway

The synthesis of this compound is a multi-step process that involves the preparation of key intermediates followed by their condensation. A generalized synthetic workflow is presented below.

G A p-Aminobenzoic acid C p-Aminobenzoyl-L-glutamic acid diethyl ester A->C Esterification B Diethyl L-glutamate B->C Amide coupling E This compound diethyl ester C->E Nucleophilic substitution D 2-Amino-4-hydroxy-6-chloromethylpteridine D->E Thiolation F This compound E->F Hydrolysis

Figure 1. A simplified workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, based on established methodologies for similar compounds.

Step 1: Synthesis of Diethyl p-aminobenzoyl-L-glutamate

  • To a solution of p-aminobenzoic acid in a suitable organic solvent (e.g., dimethylformamide), add a coupling agent (e.g., dicyclohexylcarbodiimide) and an activating agent (e.g., N-hydroxysuccinimide).

  • Stir the mixture at room temperature for 1 hour.

  • Add diethyl L-glutamate hydrochloride and a base (e.g., triethylamine) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Purify the product by column chromatography on silica gel.

Step 2: Synthesis of 2-Amino-4-hydroxy-6-mercaptopteridine

  • Treat 2-amino-4-hydroxy-6-chloromethylpteridine with a sulfur source, such as sodium hydrosulfide, in a suitable solvent.

  • Heat the reaction mixture under an inert atmosphere.

  • Acidify the reaction mixture to precipitate the product.

  • Collect the solid by filtration and wash with water.

Step 3: Synthesis of this compound

  • Dissolve 2-amino-4-hydroxy-6-mercaptopteridine and diethyl p-aminobenzoyl-L-glutamate in a suitable solvent (e.g., dimethyl sulfoxide).

  • Add a base (e.g., potassium carbonate) and heat the reaction mixture.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, acidify the reaction mixture to precipitate the diethyl ester of this compound.

  • Hydrolyze the ester using aqueous sodium hydroxide.

  • Acidify the solution to precipitate this compound.

  • Purify the final product by recrystallization.

Initial Characterization and Biological Activity

The initial characterization of this compound focused on its potential as an antibacterial agent. Preliminary studies have also been conducted on related compounds, such as N10-methyl-4-thiofolic acid, which provide valuable context for the potential activity of this compound.

Quantitative Data

The available quantitative data for this compound and a closely related analog are summarized in the table below.

CompoundOrganismAssayResultReference
This compoundLactobacillus caseiGrowth Inhibition50% inhibition at 0.08 µg/mL[2]
This compoundStreptococcus faeciumGrowth Inhibition50% inhibition at 0.004 µg/mL[2]
N10-methyl-4-thiofolic acidStreptococcus faecium ATCC 8043Growth Inhibition"Excellent inhibitor" (no quantitative data provided)[4]
N10-methyl-4-thiofolic acid-Dihydrofolate Reductase InhibitionIneffective inhibitor[4]
N10-methyl-4-thiofolic acidKB cell cultureCytotoxicityNo significant activity[4]
N10-methyl-4-thiofolic acidL1210 leukemia cells (in mice)Antitumor ActivityNo significant activity[4]

Table 1. Summary of the initial biological activity data for this compound and N10-methyl-4-thiofolic acid.

Proposed Mechanism of Action

As a folic acid analog, this compound is hypothesized to act as an antifolate. Its primary mechanism of action is expected to be the inhibition of one or more enzymes in the folate metabolic pathway. The most likely target is dihydrofolate reductase (DHFR), which is the primary target of many classical antifolates. However, the finding that N10-methyl-4-thiofolic acid is an ineffective inhibitor of DHFR suggests that this compound may act on other enzymes in the pathway, such as dihydropteroate synthase (DHPS) or thymidylate synthase (TS).

G cluster_0 Folate Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHFR Dihydrofolate Reductase (DHFR) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate AminoAcids Amino Acid Synthesis THF->AminoAcids Thymidylate->DHF TS Thymidylate Synthase (TS) DHPS Dihydropteroate Synthase (DHPS) DHPS->DHF PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Pteridine Pteridine Pteridine->DHPS Inhibitor This compound (Antifolate) Inhibitor->DHFR Inhibition Inhibitor->TS Potential Inhibition Inhibitor->DHPS Potential Inhibition

Figure 2. The folate metabolic pathway and potential points of inhibition by this compound.

Recommended Experimental Protocols for Further Characterization

To fully elucidate the therapeutic potential of this compound, further characterization is required. The following experimental protocols are recommended.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay will determine the inhibitory activity of this compound against DHFR.

  • Reagents and Materials:

    • Recombinant human DHFR

    • Dihydrofolic acid (DHF)

    • NADPH

    • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

    • This compound

    • Methotrexate (positive control)

    • 96-well UV-transparent microplates

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound and methotrexate in the assay buffer.

    • In a 96-well plate, add the assay buffer, NADPH, and DHFR enzyme to each well.

    • Add the serially diluted compounds or the vehicle control to the respective wells.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding DHF to all wells.

    • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value of this compound by plotting the percent inhibition against the log of the inhibitor concentration.

Cytotoxicity Assay

This assay will determine the cytotoxic effects of this compound on cancer cells.

  • Reagents and Materials:

    • Human cancer cell line (e.g., MCF-7 breast cancer cells)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • Doxorubicin (positive control)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

    • 96-well cell culture plates

    • Incubator (37°C, 5% CO2)

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and doxorubicin in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the serially diluted compounds.

    • Incubate the cells for 72 hours.

    • Add the MTT reagent to each well and incubate for another 4 hours.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability for each concentration.

    • Determine the IC50 value of this compound by plotting the percent viability against the log of the compound concentration.

Antibacterial Susceptibility Testing

This assay will determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacteria.

  • Reagents and Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton broth (MHB)

    • This compound

    • Ciprofloxacin (positive control)

    • 96-well microplates

    • Incubator (37°C)

  • Procedure:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

    • Prepare serial dilutions of this compound and ciprofloxacin in MHB in a 96-well plate.

    • Add the bacterial inoculum to each well.

    • Include a growth control (no drug) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Directions and Conclusion

This compound represents a novel scaffold in the ongoing search for effective antifolate agents. The initial findings of its antibacterial activity are promising, although its precise mechanism of action remains to be elucidated. The observation that a closely related analog, N10-methyl-4-thiofolic acid, does not inhibit DHFR suggests that this compound may have a different molecular target within the folate pathway, which could be advantageous in overcoming resistance to traditional DHFR inhibitors.

The experimental protocols outlined in this whitepaper provide a clear roadmap for the further characterization of this compound. Determining its inhibitory profile against a panel of folate-dependent enzymes, its cytotoxicity against various cancer cell lines, and its broad-spectrum antibacterial activity will be crucial in assessing its therapeutic potential. This in-depth characterization will not only shed light on the structure-activity relationships of this new class of antifolates but also pave the way for the rational design of more potent and selective analogs for clinical development.

References

Mechanism of action of 10-Thiofolic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of 10-Thiofolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives, particularly N-10-methyl-4-thiofolic acid, represent a class of folic acid analogs with notable antibacterial properties. Unlike classical antifolates such as methotrexate, their mechanism of action does not appear to involve the inhibition of dihydrofolate reductase (DHFR). This guide synthesizes the available scientific literature to provide a detailed understanding of the proposed mechanism of action, supported by experimental data and protocols. The primary mode of action is suggested to be the inhibition of enzymes that utilize cofactor forms of tetrahydrofolate, leading to the disruption of essential biosynthetic pathways in susceptible bacteria.

Introduction

Folic acid (Vitamin B9) is a crucial precursor for the synthesis of various cofactors, collectively known as folates. These cofactors are essential for one-carbon transfer reactions, which are vital for the biosynthesis of nucleotides (purines and thymidylate) and certain amino acids. The central enzyme in the folate pathway, dihydrofolate reductase (DHFR), reduces dihydrofolate to tetrahydrofolate (THF), the active form of the vitamin. Consequently, DHFR has been a long-standing target for antimicrobial and anticancer therapies.

This compound and its analogs were developed as potential inhibitors of folate metabolism. A key derivative, N-10-methyl-4-thiofolic acid, has demonstrated significant growth inhibitory effects against the bacterium Streptococcus faecium.[1] However, this compound and related structures were found to be ineffective as inhibitors of DHFR, suggesting an alternative mechanism of action.[1] This paper will delve into the current understanding of how these compounds exert their biological effects, focusing on their likely interaction with downstream enzymes in the folate pathway.

Proposed Mechanism of Action

The primary hypothesis for the mechanism of action of N-10-methyl-4-thiofolic acid is its role as an inhibitor of enzymes that depend on tetrahydrofolate cofactors.[1] After entering the bacterial cell, it is likely metabolized into analogs of THF cofactors, such as 5,10-methylenetetrahydrofolate or 10-formyltetrahydrofolate. These altered cofactors could then act as competitive or non-competitive inhibitors of enzymes crucial for nucleotide and amino acid synthesis.

This targeted inhibition would lead to a depletion of essential building blocks for DNA, RNA, and protein synthesis, ultimately resulting in bacteriostasis or bactericidal effects. The observed potent activity against Streptococcus faecium suggests a high affinity for one or more of the folate-dependent enzymes in this organism.[1]

Signaling Pathway Diagram

Folate_Metabolism_and_Inhibition cluster_folate_pathway Bacterial Folate Metabolism cluster_inhibition Proposed Site of Action Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHF DHF Tetrahydrofolate (THF) Tetrahydrofolate (THF) DHF->Tetrahydrofolate (THF) DHFR THF THF 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF SHMT 10-Formyl-THF 10-Formyl-THF THF->10-Formyl-THF 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF MTHFR dUMP to dTMP dUMP to dTMP 5,10-Methylene-THF->dUMP to dTMP Thymidylate Synthase DNA Synthesis DNA Synthesis dUMP to dTMP->DNA Synthesis Purine Synthesis Purine Synthesis 10-Formyl-THF->Purine Synthesis GAR/AICAR Transformylase DNA/RNA Synthesis DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis This compound Analog N-10-methyl-4-thiofolic acid Inhibition This compound Analog->Inhibition Ineffective Inhibition This compound Analog->Ineffective Inhibition Ineffective Inhibition->5,10-Methylene-THF Inhibition->10-Formyl-THF Ineffective Inhibition->DHF

Caption: Proposed mechanism of N-10-methyl-4-thiofolic acid action on the bacterial folate pathway.

Quantitative Data

The available literature provides qualitative descriptions of the inhibitory effects of N-10-methyl-4-thiofolic acid. While specific IC50 or Ki values are not detailed in the primary study, the compound's activity is summarized below.

CompoundTarget/OrganismObserved EffectReference
N-10-methyl-4-thiofolic acidStreptococcus faecium ATCC 8043Excellent growth inhibitor[1]
N-10-methyl-4-thiofolic acidDihydrofolate Reductase (DHFR)Ineffective inhibitor[1]
N-10-methyl-4-thiofolic acidKB cell cultureNo significant activity[1]
N-10-methyl-4-thiofolic acidL1210 leukemia cells (in mice)No significant activity[1]

Experimental Protocols

To assess the mechanism of action of compounds like this compound, a series of in vitro assays are necessary. Below are detailed methodologies for key experiments.

Bacterial Growth Inhibition Assay

This protocol is designed to determine the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.

Workflow Diagram

Bacterial_Growth_Inhibition_Workflow A Prepare serial dilutions of N-10-methyl-4-thiofolic acid in 96-well plate B Inoculate wells with a standardized suspension of Streptococcus faecium A->B C Incubate at 37°C for 18-24 hours B->C D Measure optical density (OD) at 600 nm C->D E Determine MIC (lowest concentration with no visible growth) D->E DHFR_Inhibition_Assay_Workflow A Prepare reaction mixture containing DHFR enzyme, NADPH, and varying concentrations of inhibitor B Initiate the reaction by adding the substrate, dihydrofolate (DHF) A->B C Monitor the decrease in absorbance at 340 nm over time (oxidation of NADPH) B->C D Calculate the rate of reaction for each inhibitor concentration C->D E Determine the IC50 value D->E

References

10-Thiofolic Acid: A Technical Whitepaper on its Potential Antibacterial and Antitumor Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 10-Thiofolic acid, a synthetic analog of folic acid. It consolidates the available scientific data on its potential as both an antibacterial and an antitumor agent. This whitepaper details its mechanism of action as an antifolate, presents quantitative data from in vitro studies, outlines experimental methodologies, and visualizes key biological pathways and workflows. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

Folic acid is an essential vitamin that plays a critical role in the synthesis of nucleotides, and consequently in DNA replication and repair. Its analogs, known as antifolates, are a well-established class of therapeutic agents that interfere with folate metabolism, thereby inhibiting the proliferation of rapidly dividing cells, such as bacteria and cancer cells. This compound is a structural analog of folic acid where the methylene group at the 10-position is replaced by a sulfur atom. This modification has been investigated for its potential to confer unique biological activities, particularly in the realms of antibacterial and antitumor applications. This whitepaper will delve into the current understanding of this compound's bioactivity, drawing from the available scientific literature.

Antibacterial Properties

The primary antibacterial action of this compound stems from its ability to act as a folate antagonist. By mimicking folic acid, it can inhibit essential enzymatic pathways in bacteria that are dependent on folate metabolites.

Quantitative Data

The in vitro antibacterial activity of this compound has been evaluated against bacterial species that require exogenous folic acid for growth. The following table summarizes the reported 50% growth inhibition data.

Bacterial StrainFolic Acid Concentration in Medium (g/mL)This compound for 50% Inhibition (µg/mL)
Lactobacillus casei5 x 10⁻¹¹0.0002
Streptococcus faecium2.5 x 10⁻¹⁰0.0003

Data sourced from DeGraw, J. I., et al. (1975).[1]

Experimental Protocol: Antibacterial Growth Inhibition Assay

The following protocol outlines the methodology used to determine the antibacterial efficacy of this compound.

Objective: To determine the concentration of this compound required to inhibit 50% of the growth of Lactobacillus casei and Streptococcus faecium.

Materials:

  • Bacterial strains: Lactobacillus casei (ATCC 7469), Streptococcus faecium (ATCC 8043)

  • Folic acid-free culture medium

  • Folic acid stock solution

  • This compound stock solution

  • Spectrophotometer

Procedure:

  • Culture Preparation: Prepare a sterile, folic acid-free culture medium.

  • Inoculation: Inoculate the medium with the respective bacterial strain.

  • Folic Acid Addition: For Lactobacillus casei, supplement the medium with folic acid to a final concentration of 5 x 10⁻¹¹ g/mL. For Streptococcus faecium, supplement to a final concentration of 2.5 x 10⁻¹⁰ g/mL.

  • Test Compound Addition: Prepare serial dilutions of this compound and add them to the inoculated media.

  • Incubation: Incubate the cultures under appropriate conditions (e.g., 37°C for a specified period).

  • Growth Measurement: Monitor bacterial growth by measuring the turbidity of the cultures at 650 nm using a spectrophotometer.

  • Data Analysis: Determine the concentration of this compound that results in a 50% reduction in turbidity compared to a control culture without the inhibitor.

Experimental Workflow

experimental_workflow start Start culture_prep Prepare Folic Acid-Free Culture Medium start->culture_prep inoculation Inoculate with Bacterial Strain culture_prep->inoculation folic_acid_addition Add Folic Acid (Strain Specific Concentration) inoculation->folic_acid_addition compound_addition Add Serial Dilutions of This compound folic_acid_addition->compound_addition incubation Incubate Cultures compound_addition->incubation measurement Measure Turbidity (650 nm) incubation->measurement analysis Determine 50% Growth Inhibition measurement->analysis end End analysis->end

Caption: Workflow for the antibacterial growth inhibition assay.

Potential Antitumor Properties

While this compound has been synthesized and proposed as a potential antitumor agent, there is currently a lack of published in vivo or in vitro studies demonstrating its efficacy against cancer cell lines. However, based on its structural similarity to other well-characterized antifolates, a putative mechanism of action can be proposed.

Proposed Mechanism of Action

Like other folic acid antagonists, this compound is expected to exert its antitumor effects by inhibiting dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, this compound would deplete the intracellular pool of THF, leading to the inhibition of DNA synthesis and subsequent cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

Postulated Signaling Pathway

The following diagram illustrates the generally accepted signaling pathway for antifolate drugs, which is the proposed mechanism for this compound.

signaling_pathway Thiofolic_Acid This compound DHFR Dihydrofolate Reductase (DHFR) Thiofolic_Acid->DHFR Inhibits Cell_Proliferation Cancer Cell Proliferation DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis DNA_Synthesis DNA Synthesis Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis DNA_Synthesis->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition leads to

Caption: Proposed mechanism of action of this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Should studies on the antitumor properties of this compound be undertaken, a standard method to assess its cytotoxicity would be the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the cytotoxic effect of this compound on a cancer cell line and calculate its IC50 (half-maximal inhibitory concentration).

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the solvent used to dissolve the compound).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Cytotoxicity Assay Workflow

cytotoxicity_workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding adherence Allow Cells to Adhere (Overnight) cell_seeding->adherence treatment Treat with this compound (Various Concentrations) adherence->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition mtt_incubation Incubate for 2-4h mtt_addition->mtt_incubation solubilization Add Solubilization Solution mtt_incubation->solubilization measurement Measure Absorbance (570 nm) solubilization->measurement analysis Calculate Cell Viability and IC50 measurement->analysis end End analysis->end

Caption: Workflow for a standard in vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

This compound has demonstrated potent antibacterial activity in vitro against Lactobacillus casei and Streptococcus faecium. Its mechanism of action is presumed to be through the inhibition of folate metabolism, a pathway that is also a validated target in cancer therapy. While its potential as an antitumor agent is theoretically sound, there is a clear need for empirical evidence to support this hypothesis.

Future research should focus on:

  • In vitro cytotoxicity screening: Evaluating the IC50 of this compound against a panel of human cancer cell lines.

  • Mechanism of action studies: Confirming its inhibitory activity against purified DHFR and investigating its effects on the cell cycle and apoptosis in cancer cells.

  • In vivo efficacy studies: Assessing the antitumor activity and toxicity of this compound in preclinical animal models of cancer.

  • Broad-spectrum antibacterial testing: Evaluating its efficacy against a wider range of clinically relevant bacterial pathogens.

The findings from such studies will be crucial in determining the therapeutic potential of this compound and guiding its further development as a novel antibacterial or antitumor agent.

References

Spectroscopic Analysis of 10-Thiofolic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Thiofolic acid, a derivative of folic acid where the hydroxyl group at the C10 position is substituted with a thiol group, is a compound of interest in medicinal chemistry and drug development. Its structural modification can significantly alter its biological activity, making detailed spectroscopic characterization essential for its identification, purity assessment, and structural elucidation. This technical guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound and provides detailed experimental protocols for its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of folic acid and the known effects of substituting a hydroxyl group with a thiol group.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.6s1HH7 (Pteridine ring)
~7.6d2HH12, H16 (p-aminobenzoyl)
~6.6d2HH13, H15 (p-aminobenzoyl)
~4.5d2HH9 (Methylene bridge)
~4.3m1HH19 (Glutamic acid α-CH)
~3.5t (broad)1H-SH (Thiol proton)
~2.2t2HH21 (Glutamic acid γ-CH₂)
~2.0m2HH20 (Glutamic acid β-CH₂)
~11.0-13.0br s2HCarboxylic acid -OH
~7.0-8.0br s2HAmide -NH₂
~8.1d1HAmide -NH-
¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Carbon Assignment
~174C22, C23 (Carboxylic acids)
~166C18 (Amide carbonyl)
~160C4 (Pteridine ring)
~155C2 (Pteridine ring)
~152C6 (Pteridine ring)
~148C11 (p-aminobenzoyl)
~145C8a (Pteridine ring)
~129C13, C15 (p-aminobenzoyl)
~122C14 (p-aminobenzoyl)
~111C12, C16 (p-aminobenzoyl)
~52C19 (Glutamic acid α-CH)
~45C9 (Methylene bridge)
~31C20 (Glutamic acid β-CH₂)
~29C21 (Glutamic acid γ-CH₂)
IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityFunctional Group
3500-3200Strong, BroadO-H stretch (Carboxylic acid)
3400-3300MediumN-H stretch (Amine, Amide)
3000-2850MediumC-H stretch (Aromatic, Alkyl)
2600-2550WeakS-H stretch (Thiol)
~1700StrongC=O stretch (Carboxylic acid)
~1640StrongC=O stretch (Amide)
1600-1450MediumC=C stretch (Aromatic)
~1200MediumC-O stretch
~1100MediumC-N stretch
Mass Spectrometry (MS) Data (Predicted)
Ionization ModePredicted m/zFragment
ESI+[M+H]⁺Intact molecule with proton
ESI-[M-H]⁻Intact molecule, deprotonated
ESI+[M+Na]⁺Sodium adduct
FragmentationVariesPteridine moiety, p-aminobenzoyl-glutamate moiety, loss of water, loss of CO₂

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64 (adjust for signal-to-noise).

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: -2 to 16 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Number of Scans: 1024-4096 (adjust for signal-to-noise).

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0 to 200 ppm.

Data Processing:

  • Apply Fourier transformation to the raw data.

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze peak multiplicities and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Mode: Transmittance or Absorbance.

Data Analysis:

  • Identify the characteristic absorption bands for functional groups such as O-H, N-H, C-H, S-H, C=O, C=C, C-O, and C-N.

  • Compare the obtained spectrum with the predicted data and spectra of similar compounds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive (ESI+) and Negative (ESI-).

  • Capillary Voltage: 3-4 kV.

  • Drying Gas Flow: 5-10 L/min.

  • Drying Gas Temperature: 250-350 °C.

  • Mass Range: m/z 100-1000.

Tandem MS (MS/MS) for Fragmentation Analysis:

  • Select the precursor ion ([M+H]⁺ or [M-H]⁻) in the first mass analyzer.

  • Fragment the precursor ion in a collision cell using an inert gas (e.g., argon or nitrogen).

  • Analyze the resulting fragment ions in the second mass analyzer.

Data Analysis:

  • Determine the accurate mass of the molecular ion to confirm the elemental composition.

  • Analyze the fragmentation pattern to gain structural information.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure_Elucidation Structure_Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Mass_Spec_Logic Sample_Introduction Sample Introduction (LC/Infusion) Ionization Ionization (ESI) Sample_Introduction->Ionization Mass_Analysis_1 MS1: Precursor Ion Selection Ionization->Mass_Analysis_1 Fragmentation Collision-Induced Dissociation Mass_Analysis_1->Fragmentation Mass_Analysis_2 MS2: Fragment Ion Analysis Fragmentation->Mass_Analysis_2 Data_Interpretation Data Interpretation Mass_Analysis_2->Data_Interpretation

An In-depth Technical Guide to the Synthesis of 10-Thiofolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 10-thiofolic acid derivatives, compounds of significant interest in medicinal chemistry and drug development due to their potential as folate receptor-targeted therapeutic agents. This document details established synthetic methodologies, provides specific experimental protocols, and presents quantitative data for key compounds.

Introduction

Folic acid and its derivatives are essential cofactors in a variety of metabolic pathways, including the synthesis of nucleotides and amino acids. The folate receptor is frequently overexpressed on the surface of various cancer cells, making it an attractive target for the selective delivery of cytotoxic agents. This compound derivatives, which incorporate a sulfur atom at the 10-position of the pteroic acid moiety, represent a class of modified folates designed to exhibit unique chemical properties and biological activities. These modifications can influence receptor binding affinity, internalization, and the subsequent release of conjugated drugs. This guide focuses on the chemical synthesis of these important molecules, providing the necessary information for their preparation and further investigation in drug discovery and development programs.

Synthetic Methodologies

The synthesis of this compound derivatives can be broadly categorized into two primary approaches: classical multi-step synthesis and more modern modular approaches.

1. Classical Synthesis of N-10-methyl-4-thiofolic Acid:

Two principal routes have been established for the synthesis of N-10-methyl-4-thiofolic acid. Both pathways involve the construction of the pteridine ring system followed by coupling with a modified benzoic acid derivative and finally, the introduction of the L-glutamate moiety.

  • Route A: This pathway commences with the preparation of a substituted pyrimidine, which undergoes a series of reactions including condensation, cyclization, and oxidation to form the thiopteroic acid core.

  • Route B: An alternative approach involves the reaction of 2,5-diamino-4,6-dichloropyrimidine with a pre-formed side chain, followed by displacement of a chloro group with a sulfur nucleophile.

2. General Protocol for Thiolated Folate Derivatives:

A more recent and versatile method involves the direct modification of folic acid. This approach is advantageous for creating a variety of thiolated derivatives with different linker lengths. The general scheme involves three main steps:

  • Synthesis of a Disulfide-Containing Linker: A diol containing a disulfide bond is first synthesized.

  • Esterification: Folic acid is then esterified with the disulfide-containing diol.

  • Reduction: The disulfide bond in the modified folic acid is cleaved using a reducing agent to yield the final thiolated derivative.

Quantitative Data Summary

The following table summarizes key quantitative data for representative this compound derivatives and key intermediates.

Compound NameSynthetic RouteYield (%)Purity (%)Melting Point (°C)Spectroscopic Data Highlights
N-10-methyl-4-thiopteroic acidClassical Route B-->300-
N-10-methyl-4-thiofolic acidClassical Route (from thiopteroic acid)----
Thiol-ethyl Folate (TFa)General Protocol73.19 (conversion rate)>98.20-¹H NMR: presence of S-H proton; IR: S-H stretch at 2658 cm⁻¹
2,2′-Dithiobis-ethanol (SS)General Protocol Intermediate70.13>99.4425-

Data not always available in the reviewed literature.

Experimental Protocols

1. Synthesis of N-10-methyl-4-thiopteroic acid (Classical Route B) [1]

A detailed experimental protocol for this multi-step synthesis is outlined below, based on established literature.

  • Step 1: Synthesis of methyl p-[[(2-amino-4-chloro-7,8-dihydro-6-pteridinyl)methyl]methylamino]benzoate:

    • A mixture of 2,5-diamino-4,6-dichloropyrimidine and methyl p-[(3-aminoacetonyl)methylamino]benzoate oxime is reacted to yield the dihydro-pteridinyl intermediate.

  • Step 2: Synthesis of p-[[(2-amino-3,4-dihydro-4-thioxo-6-pteridinyl)methyl]methylamino]benzoic acid (N10-methyl-4-thiopteroic acid):

    • The chloro group of the intermediate from Step 1 is displaced using sodium hydrosulfide.

    • Simultaneous air oxidation of the dihydropteridine ring and saponification of the ester group affords the final product.

2. General Protocol for the Synthesis of Thiol-Ethyl Folate (TFa) [2]

This protocol provides a modern and adaptable method for the synthesis of thiolated folate derivatives.

  • Step 1: Synthesis of 2,2′-Dithiobis-ethanol (SS):

    • Dissolve 1 mmol of iodine in 10 mL of a 4 mM aqueous potassium iodide solution with stirring until complete dissolution.

    • Add 2 mmol of 2-Hydroxy-1-ethanethiol to the solution and continue the reaction for two hours.

    • Add 10 mL of ethyl acetate to the yellow reaction mixture and stir for 15 minutes.

    • Separate the upper ethyl acetate layer and obtain the disulfide product by rotary evaporation.

  • Step 2: Synthesis of S-S-containing diol-modified FA (Fa-SS) via Esterification:

    • Folic acid is esterified with the synthesized 2,2′-Dithiobis-ethanol. Detailed conditions for this step require further optimization based on specific laboratory setups.

  • Step 3: Preparation of Thiolated Folic Acid (TFa):

    • Dissolve 0.5 mmol (0.289 g) of Fa-SS in 15 mL of DMSO.

    • Add 0.5 mmol (0.077 g) of dithiothreitol (DTT) to the solution.

    • Carry out the reaction for 10 hours under stirring at 37 °C to yield the final product, Thiol-ethyl Folate.[2]

Visualization of Synthetic Workflows

Diagram 1: Classical Synthesis of N-10-methyl-4-thiofolic acid (Route B)

G A 2,5-Diamino-4,6- dichloropyrimidine C Methyl p-[[(2-amino-4-chloro-7,8-dihydro- 6-pteridinyl)methyl]methylamino]benzoate A->C B Methyl p-[(3-aminoacetonyl) methylamino]benzoate oxime B->C D N-10-methyl-4-thiopteroic acid C->D 1. NaSH 2. Air oxidation 3. Saponification F N-10-methyl-4-thiofolic acid D->F E Diethyl L-glutamate E->F

Caption: Synthesis of N-10-methyl-4-thiofolic acid via Route B.

Diagram 2: General Protocol for Thiolated Folate Derivatives

G A 2-Hydroxy-1-ethanethiol B 2,2'-Dithiobis-ethanol (SS) A->B Iodine/KI D Fa-SS (Esterified Folic Acid) B->D C Folic Acid C->D Esterification E Thiolated Folic Acid (TFa) D->E DTT (Reduction)

References

In Vitro Biological Activity of 10-Thiofolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Thiofolic acid and its derivatives represent a class of compounds with potential as selective antimetabolites. This technical guide provides a comprehensive overview of the in vitro biological activity of a key derivative, N-10-methyl-4-thiofolic acid, summarizing available quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. The information presented is collated from published research to facilitate further investigation and drug development efforts in this area.

Core Biological Activities

N-10-methyl-4-thiofolic acid has been evaluated for its effects on bacterial growth and its potential as an anticancer agent through various in vitro assays. The primary findings indicate a potent and selective antibacterial activity, while its efficacy against cancer cell lines and as an enzyme inhibitor appears limited.

Antibacterial Activity

N-10-methyl-4-thiofolic acid has demonstrated significant inhibitory effects on the growth of the bacterium Streptococcus faecium (now known as Enterococcus faecalis).

Enzymatic Inhibition

The compound has been tested for its ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a common target for antimicrobial and anticancer drugs.

Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of N-10-methyl-4-thiofolic acid have been assessed in human KB cells (a cell line derived from a nasopharyngeal carcinoma) and murine L1210 leukemia cells.

Quantitative Data Summary

The following table summarizes the available quantitative data on the in vitro biological activity of N-10-methyl-4-thiofolic acid.

Biological ActivityTest SystemResult
Antibacterial Activity Streptococcus faecium ATCC 8043Excellent inhibitor of growth
Enzyme Inhibition Dihydrofolate ReductaseIneffective inhibitor
Cytotoxicity KB cell culture screenNo significant activity
Cytotoxicity L1210 leukemia cells in miceNo significant activity

Note: Specific quantitative values such as MIC or IC50 were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory practices and information from commercially available assay kits, as the specific details from the original study on N-10-methyl-4-thiofolic acid were not fully available.

Antimicrobial Susceptibility Testing: Streptococcus faecium

This protocol outlines a standard broth microdilution method for determining the minimum inhibitory concentration (MIC) of a compound against Streptococcus faecium.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Streptococcus faecium ATCC 8043

  • N-10-methyl-4-thiofolic acid

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture S. faecium in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare a serial dilution of N-10-methyl-4-thiofolic acid in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This colorimetric assay measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • Dihydrofolate Reductase (DHFR) enzyme

  • Dihydrofolate (DHF), substrate

  • NADPH, cofactor

  • Assay Buffer (e.g., 50 mM KH2PO4, pH 7.5)

  • N-10-methyl-4-thiofolic acid

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, DHFR enzyme, and NADPH.

  • Inhibitor Addition: Add varying concentrations of N-10-methyl-4-thiofolic acid to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation of Reaction: Start the reaction by adding the substrate, DHF, to all wells.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined relative to the uninhibited control. IC50 values can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay: KB and L1210 Cell Lines

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of a compound on adherent (KB) or suspension (L1210) cells.

Materials:

  • KB or L1210 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • N-10-methyl-4-thiofolic acid

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed KB cells in a 96-well plate and allow them to adhere overnight. For L1210 cells, seed them directly before adding the compound.

  • Compound Treatment: Add serial dilutions of N-10-methyl-4-thiofolic acid to the cells and incubate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: For KB cells, remove the medium and add solubilization solution to dissolve the formazan crystals. For L1210 cells, the solubilization solution can be added directly.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. IC50 values can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the in vitro evaluation of this compound derivatives.

Dihydrofolate_Reductase_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis THF->DNA_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Thiofolic_Acid This compound Derivative Thiofolic_Acid->DHFR

Figure 1. Dihydrofolate Reductase (DHFR) signaling pathway and the putative inhibitory action of this compound derivatives.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Bacterial Inoculum Preparation Inoculation Inoculation of 96-well Plate Inoculum->Inoculation Compound_Dilution Serial Dilution of This compound Derivative Compound_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Determination MIC Determination (Visual/OD Reading) Incubation->MIC_Determination

Figure 2. Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.

Cytotoxicity_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection Cell_Seeding Seeding of KB or L1210 Cells Compound_Addition Addition of 10-Thiofolic Acid Derivative Cell_Seeding->Compound_Addition Incubation_2 Incubation (48-72h) Compound_Addition->Incubation_2 MTT_Addition Addition of MTT Reagent Incubation_2->MTT_Addition Formazan_Solubilization Solubilization of Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading

Methodological & Application

Application Notes and Protocols for Cellular Uptake Assays of 10-Thiofolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing cellular uptake assays for 10-Thiofolic acid. Given the limited availability of established protocols specific to this compound, this document outlines a detailed, generalized methodology based on established procedures for folic acid and its derivatives. The provided protocols are intended to serve as a starting point for the development and validation of a specific assay for this compound.

Introduction

This compound is a derivative of folic acid where a carbonyl oxygen in the pteridine ring is replaced by a sulfur atom. This modification can alter the molecule's physicochemical properties, including its affinity for folate receptors and transporters, as well as its intracellular metabolism. Understanding the cellular uptake of this compound is crucial for evaluating its potential as a therapeutic or diagnostic agent.

The primary mechanisms for folate uptake in mammalian cells are:

  • Folate Receptors (FRs): High-affinity receptors (FRα and FRβ) that mediate endocytosis of folates.[1] FRs are overexpressed in various cancers.[2]

  • Reduced Folate Carrier (RFC): A bidirectional anion exchanger that functions optimally at neutral pH.[3]

  • Proton-Coupled Folate Transporter (PCFT): A high-affinity transporter that operates at an acidic pH.[3]

This protocol will enable researchers to quantify the cellular uptake of this compound and to begin to elucidate the transport mechanisms involved.

Data Presentation

As no specific quantitative data for this compound uptake is readily available in the literature, the following table provides a template for summarizing experimental findings. Researchers should populate this table with their own validated data.

Cell LineTransporter Expression ProfileIncubation Time (min)Concentration of this compound (µM)Uptake (pmol/mg protein)Putative Primary Uptake Mechanism
Example Data
KBHigh FRα, moderate RFC601Experimental ValueFolate Receptor
HeLaModerate FRα, high RFC601Experimental ValueFolate Receptor / RFC
Caco-2High PCFT, moderate RFC601Experimental ValuePCFT / RFC
CHO-βEngineered to express FRβ601Experimental ValueFolate Receptor
Experimental
[Insert Cell Line][Determine Profile]
[Insert Cell Line][Determine Profile]

Experimental Protocols

General Cell Culture

Materials:

  • Folate-free RPMI 1640 or other suitable basal medium

  • Dialyzed Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell lines known to express different folate transporters (e.g., KB, HeLa, IGROV1 for high FR; Caco-2 for high PCFT; CHO cells transfected with specific transporters).

Protocol:

  • Culture cells in folate-free medium supplemented with 10% dialyzed FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

  • For experiments, seed cells in 24-well or 96-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay.[4]

Quantification of this compound

Note: A validated analytical method for quantifying this compound in a cellular matrix is a prerequisite for this assay. High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) is the recommended method due to its high sensitivity and specificity.

3.2.1. Sample Preparation for HPLC-MS/MS Analysis

  • After the uptake experiment, wash the cells with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • To stabilize the thiol group and prevent degradation, it is recommended to include antioxidants such as ascorbic acid or 2-mercaptoethanol in the lysis and extraction solutions.

  • Perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile).

  • Centrifuge to pellet the protein and collect the supernatant containing the analyte.

  • Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase for HPLC-MS/MS analysis.

3.2.2. HPLC-MS/MS Method Development (Suggested Starting Point)

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid or ammonium acetate to improve ionization.

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) using precursor and product ions specific to this compound.

  • Internal Standard: A stable isotope-labeled version of this compound is ideal. If unavailable, a structurally similar compound can be used, but this will require rigorous validation.

Cellular Uptake Assay

Materials:

  • Cultured cells in 24-well or 96-well plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in assay buffer)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4 (for FR and RFC) or pH 5.5 (for PCFT).

  • Folic acid (for competition assays)

  • Ice-cold PBS

  • Cell lysis buffer

  • BCA Protein Assay Kit

Protocol:

  • On the day of the experiment, aspirate the culture medium from the cells.

  • Wash the cells twice with the appropriate pre-warmed assay buffer (pH 7.4 or 5.5).

  • Add the assay buffer containing various concentrations of this compound to the wells. For competition assays, pre-incubate the cells with a high concentration of folic acid (e.g., 1 mM) for 15-30 minutes before adding this compound.

  • Incubate the plates at 37°C for a predetermined time course (e.g., 5, 15, 30, 60 minutes). To determine the contribution of passive diffusion and non-specific binding, a parallel set of experiments should be conducted at 4°C.

  • To stop the uptake, aspirate the assay buffer and immediately wash the cells three times with ice-cold PBS.[4]

  • Lyse the cells in each well with cell lysis buffer.

  • Collect the cell lysates for quantification of this compound using the developed analytical method (e.g., HPLC-MS/MS).

  • Determine the protein concentration in each lysate using a BCA protein assay.

  • Express the cellular uptake of this compound as pmol or nmol per mg of total cell protein.

Visualizations

experimental_workflow cell_culture 1. Cell Culture (Folate-free medium) cell_seeding 2. Cell Seeding (24 or 96-well plates) cell_culture->cell_seeding wash_cells 3. Wash Cells (Assay Buffer) add_compound 4. Add this compound (± Competitors) wash_cells->add_compound incubation 5. Incubate (37°C or 4°C) add_compound->incubation stop_uptake 6. Stop Uptake (Ice-cold PBS wash) incubation->stop_uptake cell_lysis 7. Cell Lysis quantification 8. Quantify this compound (HPLC-MS/MS) cell_lysis->quantification protein_assay 9. Protein Assay (BCA) cell_lysis->protein_assay data_normalization 10. Normalize Data (pmol/mg protein) quantification->data_normalization protein_assay->data_normalization

Caption: Experimental workflow for the cellular uptake assay of this compound.

signaling_pathway cluster_membrane Cell Membrane FR Folate Receptor (FR) endosome Endosome FR->endosome Receptor-mediated Endocytosis RFC Reduced Folate Carrier (RFC) intracellular This compound (Intracellular) RFC->intracellular PCFT Proton-Coupled Folate Transporter (PCFT) PCFT->intracellular extracellular This compound (Extracellular) extracellular->FR High Affinity Binding extracellular->RFC Transport (pH 7.4) extracellular->PCFT Transport (pH 5.5) endosome->intracellular Release

Caption: Putative cellular uptake pathways for this compound.

References

Application Notes and Protocols for Enzymatic Assays Involving 10-Thiofolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Thiofolic acid and its derivatives are analogs of folic acid, an essential B vitamin critical for the synthesis of nucleotides and amino acids. Due to the central role of folate metabolism in cell proliferation, enzymes within this pathway are key targets for antimicrobial and anticancer drug development. N-10-methyl-4-thiofolic acid, a derivative of this compound, has been investigated as a potential inhibitor of folate-dependent enzymes. While it was found to be an ineffective inhibitor of dihydrofolate reductase (DHFR) in some studies, it has demonstrated significant inhibitory effects on the growth of Streptococcus faecium[1]. This suggests that this compound derivatives may target other enzymes in the folate pathway of this organism or that the bacterial DHFR is sufficiently different to be susceptible.

These application notes provide a framework for evaluating this compound and its analogs as inhibitors of folate-dependent enzymes, with a particular focus on dihydrofolate reductase, a key enzyme in this pathway. The protocols described are based on established methods for assaying DHFR activity and can be adapted to screen for and characterize the inhibitory potential of this compound derivatives.

Signaling Pathways and Experimental Workflow

The folate metabolic pathway is crucial for providing the one-carbon units necessary for the synthesis of purines and thymidylate, which are essential for DNA replication and repair. Dihydrofolate reductase (DHFR) is a critical enzyme in this pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is then converted into various cofactors that participate in these biosynthetic reactions. Inhibition of DHFR leads to a depletion of THF, which in turn halts DNA synthesis and cell division.

Folate_Metabolism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) One_Carbon_Metabolism One-Carbon Metabolism (e.g., dTMP & Purine Synthesis) THF->One_Carbon_Metabolism NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Thiofolic_Acid This compound (Potential Inhibitor) Thiofolic_Acid->DHFR Inhibition

Folate Metabolism and the Role of DHFR.

The general workflow for assessing the inhibitory activity of this compound against a folate-dependent enzyme such as DHFR involves preparing the necessary reagents, performing the enzymatic assay in the presence and absence of the inhibitor, and analyzing the data to determine the extent of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Enzyme Solution, Substrates, and this compound Stock Assay_Setup Set up reaction mixtures: - Control (no inhibitor) - Test (with this compound) Reagent_Prep->Assay_Setup Initiate_Reaction Initiate reaction by adding final component (e.g., substrate or enzyme) Assay_Setup->Initiate_Reaction Monitor_Reaction Monitor absorbance change (e.g., at 340 nm for NADPH oxidation) in a spectrophotometer Initiate_Reaction->Monitor_Reaction Calculate_Rates Calculate initial reaction velocities Monitor_Reaction->Calculate_Rates Determine_Inhibition Determine percent inhibition and IC50 value Calculate_Rates->Determine_Inhibition Kinetic_Analysis Perform kinetic studies to determine inhibition mechanism (e.g., Ki) Determine_Inhibition->Kinetic_Analysis

Workflow for this compound Inhibition Assay.

Quantitative Data Summary

Table 1: Inhibition of Dihydrofolate Reductase by this compound Derivatives

CompoundEnzyme SourceIC50 (µM)Inhibition TypeKi (µM)
N-10-methyl-4-thiofolic acidS. faecium DHFRData to be determinedData to be determinedData to be determined
Folic AcidS. faecium DHFRN/ASubstrateKm to be determined
Methotrexate (Control)S. faecium DHFRData to be determinedCompetitiveData to be determined

Table 2: Kinetic Parameters of Dihydrofolate Reductase

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)
DihydrofolateS. faecium DHFRData to be determinedData to be determined
NADPHS. faecium DHFRData to be determinedData to be determined

Experimental Protocols

The following is a detailed protocol for a dihydrofolate reductase (DHFR) inhibition assay, which can be used to evaluate the inhibitory potential of this compound and its derivatives.

Protocol 1: Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Purified DHFR enzyme (e.g., from Streptococcus faecium)

  • DHFR Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 0.2 mM EDTA

  • Dihydrofolate (DHF) stock solution (e.g., 10 mM in DMSO, stored at -20°C)

  • NADPH stock solution (e.g., 10 mM in assay buffer, freshly prepared and stored on ice)

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • Methotrexate stock solution (positive control inhibitor, e.g., 1 mM in DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of DHF and NADPH in DHFR Assay Buffer. The final concentrations in the assay will typically be in the range of 10-100 µM for DHF and 50-200 µM for NADPH.

    • Prepare serial dilutions of the this compound derivative and methotrexate in DHFR Assay Buffer to achieve a range of desired final concentrations for inhibition studies.

  • Assay Setup:

    • Set up the reactions in a 96-well microplate. For each reaction, the final volume will be 200 µL.

    • Enzyme Control (100% activity): Add assay buffer, DHFR enzyme, and NADPH.

    • Inhibitor Wells: Add assay buffer, DHFR enzyme, NADPH, and the desired concentration of the this compound derivative or methotrexate.

    • Blank (No Enzyme): Add assay buffer, NADPH, and DHF.

    • A typical reaction mixture would consist of:

      • X µL DHFR Assay Buffer

      • 20 µL NADPH solution

      • 10 µL of this compound derivative/methotrexate or buffer (for control)

      • 10 µL DHFR enzyme solution

    • Incubate the plate at room temperature for 5-10 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the DHF solution to all wells.

    • Immediately place the plate in the microplate spectrophotometer and begin reading the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each well. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Determine the percent inhibition for each concentration of the this compound derivative using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited control)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

    • For determination of the inhibition mechanism and Ki, the assay should be performed with varying concentrations of both the substrate (DHF) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Dixon plots.

Conclusion

The provided protocols and application notes offer a comprehensive guide for researchers interested in exploring the potential of this compound and its derivatives as inhibitors of folate-dependent enzymes. While existing literature points to the potential of these compounds as antibacterial agents, further detailed enzymatic studies are required to elucidate their specific molecular targets and mechanisms of action. The methodologies outlined here provide a solid foundation for such investigations, which could ultimately contribute to the development of novel therapeutic agents.

References

Application Notes and Protocols: 10-Thiofolic Acid in Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid has emerged as a critical ligand in targeted cancer therapy due to the overexpression of the folate receptor (FR) on the surface of various cancer cells compared to normal tissues. This differential expression allows for the selective delivery of cytotoxic agents to malignant cells, minimizing off-target toxicity. 10-Thiofolic acid, a derivative of folic acid, offers a unique handle for conjugation strategies. The thiol group at the 10th position of the pteroic acid moiety can be utilized for stable and specific attachment of therapeutic payloads, such as small molecule drugs, toxins, or nanoparticles.

While research on this compound as a standalone therapeutic agent is limited, its potential as a targeting ligand in drug delivery systems is a promising area of investigation. These application notes provide an overview of the principles, experimental protocols, and relevant signaling pathways involved in the use of this compound and its analogs in targeted cancer therapy research.

Quantitative Data Summary

Quantitative data for this compound is scarce in publicly available literature. However, data from studies on folic acid and other folate-drug conjugates can provide valuable insights into the expected performance of this compound-based systems.

Table 1: Folate Receptor Binding Affinities

LigandReceptor/Cell LineBinding Affinity (Kd/IC50)Reference
Folic AcidFolate Receptor α (FRα)~190 pM (Kd)[1]
Folic AcidFolate Receptor α (FRα)~1 nM (Km)[2]
Folic Acid-Peptide ConjugateFolate Receptor α (FRα)Enhanced affinity vs. Folic Acid[3]
MethotrexateFolate Receptor α (FRα)Reduced affinity vs. Folic Acid[1]

Table 2: In Vitro Cytotoxicity of Folate-Drug Conjugates

CompoundCell LineIC50Reference
Folic Acid-Conjugated Paclitaxel NanoparticlesHeLa (FR+)Significantly lower than non-targeted nanoparticles[4]
Folic Acid-Conjugated Doxorubicin NanoparticlesHT-29 (FR+)Lower than free Doxorubicin[5]
Folate-Amodiaquine NanoparticlesMDAMB-231 (FR+)Superior efficacy to non-targeted nanoparticles[6]
Folic Acid-Conjugated Gold Nanoparticles + LightHeLa (FR+)~98% cell death at 5 µg/ml[7]

Table 3: In Vivo Tumor Growth Inhibition by Folate-Targeted Therapies

TreatmentAnimal ModelTumor TypeOutcomeReference
Folate-Targeted Nanoparticles with MethotrexateRat model of collagen-induced arthritisN/A (Inflammation model)Reduced inflammation parameters[8]
Folate-Conjugated Pheophorbide a NanoparticlesMKN28 tumor-bearing miceGastric CancerHigh accumulation in tumor, enhanced cell killing[9]
Folic Acid-Coated Topotecan NanoparticlesMice with Y79-derived tumorsRetinoblastoma~75% tumor growth inhibition[4]
Folic Acid-PEG-5-FluorouracilTumor-bearing miceHeLa-induced tumorsSignificantly decreased tumor volume vs. 5-FU[10]

Signaling Pathways

Folate receptor activation can trigger intracellular signaling cascades that are implicated in cell proliferation, survival, and migration. The two primary pathways are the JAK/STAT and ERK/MAPK pathways.

a cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Folate Folate FR Folate Receptor Folate->FR Binding JAK JAK FR->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Gene_Transcription Gene Transcription (Proliferation, Survival) pSTAT3_dimer->Gene_Transcription Nuclear Translocation and DNA Binding b cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Folate Folate FR Folate Receptor Folate->FR Binding Ras Ras FR->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation pERK p-ERK ERK->pERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) pERK->Transcription_Factors Nuclear Translocation and Activation Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression c Start Start: Folic Acid Activation Activation of Carboxylic Acid (e.g., with DCC/NHS or EDC) Start->Activation Coupling Coupling with a Thiol-Containing Linker (e.g., Cysteamine, Dithiol) Activation->Coupling Purification1 Purification of Conjugate (e.g., Chromatography) Coupling->Purification1 Reduction Reduction of Disulfide Bond (if necessary) (e.g., with DTT) Purification1->Reduction Purification2 Final Purification Reduction->Purification2 End End: Thiolated Folic Acid Purification2->End

References

Application of 10-Thiofolic Acid in Antibacterial Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Thiofolic acid is a synthetic analog of folic acid, a vital B vitamin essential for cellular metabolism. In bacteria, the folic acid synthesis pathway is crucial for the production of nucleotides and certain amino acids, making it an attractive target for antimicrobial agents. By substituting the nitrogen atom at the 10th position of the p-aminobenzoyl-L-glutamic acid moiety with a sulfur atom, this compound acts as an antifolate, interfering with these critical metabolic processes. Its potential as an antibacterial agent stems from its ability to disrupt the folate-dependent pathways in susceptible microorganisms.

Mechanism of Action

Folic acid antagonists, as a class, function by inhibiting key enzymes in the folate biosynthesis pathway. The primary target for many established antifolate drugs is dihydrofolate reductase (DHFR), an enzyme responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is the active form of the coenzyme required for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting this pathway, folate antagonists deplete the bacterial cell of essential precursors for DNA, RNA, and protein synthesis, ultimately leading to cell death.

While this compound is designed as a folic acid analog, its precise molecular target within the folate pathway is not definitively established as a DHFR inhibitor. Notably, a related compound, N-10-methyl-4-thiofolic acid, has been shown to be an excellent inhibitor of Streptococcus faecium growth but an ineffective inhibitor of dihydrofolate reductase.[1] This suggests that this compound may exert its antibacterial effect by inhibiting other enzymes in the folate pathway or through an alternative mechanism.

Below is a diagram illustrating the bacterial folic acid synthesis pathway, a critical target for antifolate antibacterial agents.

Folic_Acid_Pathway GTP GTP Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) GTP->Dihydropteroate_Synthase Dihydropteroate Dihydropteroate Dihydropteroate_Synthase->Dihydropteroate PABA p-Aminobenzoic acid (PABA) PABA->Dihydropteroate_Synthase Dihydrofolate_Synthetase Dihydrofolate Synthetase (DHFS) Dihydropteroate->Dihydrofolate_Synthetase Dihydrofolate Dihydrofolate (DHF) Dihydrofolate_Synthetase->Dihydrofolate Glutamate Glutamate Glutamate->Dihydrofolate_Synthetase Dihydrofolate_Reductase Dihydrofolate Reductase (DHFR) Dihydrofolate->Dihydrofolate_Reductase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate_Reductase->Tetrahydrofolate One_Carbon_Metabolism One-Carbon Metabolism (Purine & Thymidylate Synthesis) Tetrahydrofolate->One_Carbon_Metabolism

Figure 1: Bacterial Folic Acid Synthesis Pathway.

Data Presentation

The antibacterial activity of this compound and a related precursor, 10-thiopteroic acid, has been evaluated against lactic acid bacteria. The following table summarizes the reported inhibitory concentrations.

CompoundBacterial StrainActivityConcentration (µg/mL)Reference
This compoundLactobacillus casei50% inhibition100[2]
10-Thiopteroic acidStreptococcus faecium50% inhibition10[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the synthetic route described by Kim et al. (1975).[2]

Materials:

  • p-Carbomethoxythiophenol

  • N-(3-Bromo-2-oxopropyl)phthalimide

  • Diethyl L-glutamate

  • Other necessary reagents and solvents (e.g., methanol, trifluoroacetic acid)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Preparation of Intermediate 1: React p-Carbomethoxythiophenol with N-(3-Bromo-2-oxopropyl)phthalimide in a suitable solvent to yield the corresponding thioether.

  • Cyclization: The resulting thioether is then cyclized to form the pteridine ring system.

  • Hydrolysis: The ester function of the cyclized product is hydrolyzed to the carboxylic acid using standard procedures.

  • Coupling with Glutamate: The resulting pteridine carboxylic acid is coupled with diethyl L-glutamate.

  • Final Deprotection: The protecting groups are removed to yield this compound. The final product should be purified and characterized using techniques such as NMR and mass spectrometry.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound

  • Bacterial strain of interest (e.g., Lactobacillus casei)

  • Appropriate bacterial growth medium (e.g., MRS broth for Lactobacillus)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Incubation: Add the diluted bacterial inoculum to each well containing the serially diluted compound. Include positive (bacteria and medium) and negative (medium only) controls. Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Below is a workflow diagram for the antibacterial susceptibility testing protocol.

Antibacterial_Susceptibility_Workflow Start Start Prepare_Stock Prepare Stock Solution of this compound Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Determine MIC (Visual or Spectrophotometric) Incubate->Read_Results End End Read_Results->End

Figure 2: Workflow for Antibacterial Susceptibility Testing.

Conclusion

This compound represents a noteworthy scaffold for the development of novel antibacterial agents. Its mode of action as a folate antagonist, coupled with its demonstrated inhibitory activity against certain bacterial species, warrants further investigation. The protocols provided herein offer a foundational framework for the synthesis and evaluation of this compound and its derivatives in the pursuit of new antimicrobial therapies. Further studies are essential to elucidate its precise mechanism of action and to assess its efficacy and spectrum of activity against a broader range of pathogenic bacteria.

References

Application Notes and Protocols for the Purification of Synthesized 10-Thiofolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Thiofolic acid, a derivative of folic acid where the oxygen atom at the C10 position is replaced by sulfur, is a compound of interest in medicinal chemistry and drug development. Its structural similarity to folic acid allows it to interact with folate receptors and enzymes, while the thio- substitution can alter its biological activity, metabolic stability, and pharmacokinetic profile. Proper purification of synthesized this compound is critical to ensure the accuracy of downstream biological assays and the safety and efficacy of potential therapeutic applications.

These application notes provide a comprehensive overview of the techniques for the purification of synthesized this compound, including detailed experimental protocols for chromatography and crystallization, methods for purity assessment, and a summary of expected quantitative outcomes.

Purification Workflow

The general workflow for the purification of crude, synthesized this compound involves a multi-step process designed to remove unreacted starting materials, byproducts, and other impurities. The following diagram illustrates a typical purification cascade.

A Crude this compound (from synthesis) B Initial Extraction (e.g., Ethyl Acetate) A->B Dissolution C Column Chromatography (e.g., Reverse-Phase HPLC) B->C Loading D Fraction Collection (based on UV-Vis) C->D Elution E Purity Analysis (Analytical HPLC, TLC) D->E QC E->C Repurify if needed F Crystallization (Solvent/Antisolvent) E->F Proceed if pure G Final Purity Assessment (HPLC, NMR, MS) F->G QC H Pure this compound (>98% Purity) G->H Final Product

Caption: A logical workflow for the purification and analysis of synthesized this compound.

Experimental Protocols

Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

This protocol describes the purification of this compound from a crude reaction mixture using preparative RP-HPLC.

Materials:

  • Crude this compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Formic acid, HPLC grade

  • Preparative RP-HPLC system with a C18 column

  • UV-Vis detector

  • Fraction collector

  • Rotary evaporator

Method:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a mixture of water and ACN with 0.1% TFA. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it linearly to a higher percentage (e.g., 75%) over a period of 30-40 minutes.

    • Flow Rate: Dependent on the column dimensions, typically 15-20 mL/min for a preparative column.

    • Detection: Monitor the elution at a wavelength where this compound has strong absorbance (e.g., 280 nm and 350 nm).

  • Fraction Collection: Collect fractions corresponding to the major peak that elutes at the expected retention time for this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure.

  • Purity Analysis: Analyze the purity of the collected product using analytical HPLC.

Protocol 2: Crystallization

Crystallization can be employed as a final purification step to obtain highly pure this compound.

Materials:

  • Purified this compound from chromatography

  • A suitable solvent in which the compound is soluble (e.g., Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO)

  • An anti-solvent in which the compound is poorly soluble (e.g., water, ethanol, diethyl ether)

  • Glass vials

  • Filtration apparatus

Method:

  • Dissolution: Gently warm a minimal amount of the chosen solvent to dissolve the purified this compound completely.

  • Addition of Anti-solvent: Slowly add the anti-solvent to the solution with gentle stirring until the solution becomes slightly turbid.

  • Crystal Formation: Cover the vial and allow it to cool down slowly to room temperature, and then transfer it to a refrigerator (4°C) to facilitate crystal formation.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes representative quantitative data that could be obtained during the purification of this compound.

Purification StepSample Mass (mg)Purity (%) by HPLCYield (%)
Crude Product50065100
After Extraction4507590
After RP-HPLC250>9850
After Crystallization220>99.544

Purity Assessment

The purity of the synthesized this compound should be rigorously assessed at each stage of the purification process. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): An essential tool for determining the purity of the compound and for identifying impurities.[1] A C18 column with a gradient of acetonitrile in water (with an acidic modifier like TFA or formic acid) is commonly used.

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the identity and purity of the final product.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the this compound.

Signaling Pathways and Logical Relationships

The purification of this compound does not directly involve signaling pathways. However, the logical relationship between the different purification steps can be visualized.

cluster_0 Purification Stages cluster_1 Quality Control Crude Crude Product (Impure this compound) QC1 Initial Purity Check (TLC, Analytical HPLC) Crude->QC1 Chromatography Chromatographic Separation (e.g., RP-HPLC) QC2 In-process Purity Check (Analytical HPLC) Chromatography->QC2 Crystallization Crystallization QC3 Final Purity & Identity (HPLC, NMR, MS) Crystallization->QC3 Pure Pure this compound QC1->Chromatography QC2->Crystallization QC3->Pure

Caption: Logical relationship between purification stages and quality control checkpoints.

Conclusion

The purification of synthesized this compound is a multi-step process that requires careful execution and rigorous analytical monitoring. The combination of chromatographic techniques, such as RP-HPLC, and crystallization is effective in achieving high purity. The detailed protocols and guidelines presented in these application notes are intended to assist researchers in obtaining high-quality this compound for their scientific investigations.

References

Application Notes and Protocols for the Analytical Characterization of 10-Thiofolic Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Folic acid conjugates are extensively utilized in targeted drug delivery systems to enhance the uptake of therapeutic agents into cancer cells that overexpress the folate receptor.[1] 10-Thiofolic acid, an analog of folic acid, offers a unique chemical handle for conjugation and may present different biological or stability properties. A thorough analytical characterization of this compound conjugates is critical during drug development to ensure identity, purity, stability, and consistency, which are essential for reliable preclinical and clinical outcomes.

These application notes provide a comprehensive overview and detailed protocols for the primary analytical techniques used to characterize this compound conjugates. The methods described are based on established procedures for folic acid conjugates and are adapted for the specific properties of the 10-thio analog. The principal techniques covered include UV-Vis Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

General Analytical Workflow

The characterization of a newly synthesized this compound conjugate follows a logical progression of analytical techniques to confirm its structure, purity, and quantity. The workflow ensures that each critical attribute of the conjugate is thoroughly evaluated.

Analytical_Workflow start Synthesis of This compound Conjugate purification Purification (e.g., Dialysis, SEC) start->purification uv_vis UV-Vis Spectroscopy (Confirmation & Quantification) purification->uv_vis nmr NMR Spectroscopy (Structural Elucidation) uv_vis->nmr ms Mass Spectrometry (Identity Confirmation) nmr->ms hplc HPLC / LC-MS (Purity & Quantification) ms->hplc data_analysis Data Analysis & Interpretation hplc->data_analysis report Characterization Report data_analysis->report LCMS_Workflow sample_prep Sample Preparation (Dilution, SPE) hplc_sep HPLC Separation (C18 Column) sample_prep->hplc_sep esi_ion Electrospray Ionization (ESI) hplc_sep->esi_ion mass_analyzer Mass Analyzer (e.g., TOF, Quadrupole) esi_ion->mass_analyzer detector Detector mass_analyzer->detector data_acq Data Acquisition & Processing detector->data_acq Technique_Information Information Provided by Analytical Techniques uv_vis UV-Vis identity Identity uv_vis->identity Preliminary quantity Quantity uv_vis->quantity Conc. nmr NMR structure Structure nmr->structure Definitive ms MS ms->identity Exact Mass ms->structure Fragment. hplc HPLC purity Purity hplc->purity Separation hplc->quantity Area info_node info_node

References

Application Notes and Protocols: A Step-by-Step Guide to Functionalizing Surfaces with 10-Thiofolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization with bioactive molecules is a cornerstone of modern biomedical research and drug development. Folic acid and its derivatives are particularly valuable targeting ligands due to the overexpression of folate receptors on the surface of many cancer cells. This document provides a detailed guide for the functionalization of gold surfaces with 10-Thiofolic acid, a derivative of folic acid engineered to form stable self-assembled monolayers (SAMs) on gold substrates. The presented protocols and data are intended to enable researchers to create tailored surfaces for applications ranging from targeted drug delivery and biosensing to fundamental studies of cell-surface interactions.

Core Principles

The functionalization process relies on the spontaneous formation of a self-assembled monolayer of this compound on a gold surface. This occurs through a strong, covalent-like bond between the sulfur atom of the thiol group and the gold substrate. The folic acid moieties are thus oriented away from the surface, making them available for interaction with folate receptors.

Experimental Protocols

Protocol 1: Preparation of Gold Substrates

High-quality, clean gold substrates are essential for the formation of well-ordered SAMs.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Ethanol (absolute)

  • Nitrogen gas (high purity)

Procedure:

  • Place the gold substrates in a glass container.

  • Carefully add fresh Piranha solution to completely immerse the substrates.

  • Allow the substrates to etch for 10-15 minutes.

  • Carefully decant the Piranha solution into a designated waste container.

  • Rinse the substrates thoroughly with copious amounts of DI water.

  • Rinse the substrates with absolute ethanol.

  • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Use the cleaned substrates immediately for functionalization.

Protocol 2: Formation of this compound Self-Assembled Monolayer (SAM)

This protocol describes the formation of a this compound SAM from a solution phase.

Materials:

  • Cleaned gold substrates

  • This compound

  • Absolute ethanol (degassed)

  • Airtight reaction vessel

Procedure:

  • Prepare a 1 mM solution of this compound in absolute, degassed ethanol.

  • Place the cleaned gold substrates in the airtight reaction vessel.

  • Immediately cover the substrates with the this compound solution.

  • Purge the vessel with nitrogen gas to create an inert atmosphere.

  • Seal the vessel and allow the self-assembly to proceed for 18-24 hours at room temperature in the dark.

  • After incubation, remove the substrates from the solution.

  • Rinse the functionalized substrates thoroughly with absolute ethanol to remove any non-specifically adsorbed molecules.

  • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Store the functionalized substrates in a clean, dry, and dark environment until further use.

Characterization of Functionalized Surfaces

Thorough characterization is crucial to ensure the quality and functionality of the this compound SAM.

Protocol 3: Contact Angle Goniometry

This technique provides information about the surface hydrophobicity, which changes upon successful SAM formation.

Procedure:

  • Place a functionalized substrate on the goniometer stage.

  • Dispense a small droplet (typically 1-5 µL) of DI water onto the surface.

  • Capture an image of the droplet at the solid-liquid-vapor interface.

  • Use the accompanying software to measure the static contact angle.

  • Repeat the measurement at multiple locations on the surface to ensure homogeneity.

Protocol 4: X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition of the surface and confirm the presence of the this compound monolayer.

Procedure:

  • Place the functionalized substrate in the XPS analysis chamber.

  • Acquire a survey spectrum to identify all elements present on the surface.

  • Acquire high-resolution spectra for key elements: Au 4f, S 2p, C 1s, N 1s, and O 1s.

  • Analyze the binding energies and peak areas to confirm the chemical states and relative atomic concentrations. The presence of a sulfur peak at a binding energy corresponding to a thiolate bond to gold is a key indicator of successful SAM formation.

Protocol 5: Ellipsometry

Ellipsometry is a non-destructive optical technique used to measure the thickness of the SAM.

Procedure:

  • Measure the optical properties of the bare gold substrate before functionalization.

  • After SAM formation, measure the change in polarization of reflected light from the functionalized surface.

  • Use an appropriate optical model (e.g., a Cauchy layer on a gold substrate) to fit the experimental data and determine the thickness of the this compound monolayer.

Quantitative Data Summary

The following table summarizes expected quantitative data from the characterization of a well-formed this compound SAM on a gold surface. These values are based on typical results for complex thiol SAMs and should be experimentally verified.

Characterization TechniqueParameter MeasuredExpected Value Range
Contact Angle Goniometry Static Water Contact Angle60° - 75°
X-ray Photoelectron Spec. S 2p Binding Energy (Thiolate)162.0 - 163.0 eV
N 1s Atomic Concentration5% - 10%
Ellipsometry Monolayer Thickness1.5 nm - 2.5 nm
Surface Plasmon Resonance Surface Coverage3 - 5 x 10¹⁴ molecules/cm²

Visualizations

Chemical Structure and Binding Mechanism

Caption: Binding of this compound to a gold surface via a thiol group.

Experimental Workflow

G start Start: Gold Substrate clean Substrate Cleaning (Piranha Solution) start->clean rinse_dry1 Rinse (DI Water, Ethanol) & Dry (N2) clean->rinse_dry1 functionalize SAM Formation (1 mM this compound in Ethanol, 24h) rinse_dry1->functionalize rinse_dry2 Rinse (Ethanol) & Dry (N2) functionalize->rinse_dry2 characterize Surface Characterization (Contact Angle, XPS, Ellipsometry) rinse_dry2->characterize end Functionalized Surface Ready for Use characterize->end

Caption: Workflow for surface functionalization with this compound.

Folate Receptor-Mediated Endocytosis Signaling Pathway

G cluster_cell Intracellular FA Folic Acid Ligand (on functionalized surface) Binding Binding FA->Binding FR Folate Receptor (FR) FR->Binding Membrane Cell Membrane Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome pH_drop pH Drop (Acidification) Endosome->pH_drop Recycle FR Recycling to Cell Surface Endosome->Recycle Release Folic Acid Release pH_drop->Release Recycle->FR

Caption: Simplified pathway of folate receptor-mediated endocytosis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 10-Thiofolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 10-Thiofolic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common route begins with the modification of p-aminobenzoic acid, followed by a series of reactions to build the pteridine ring system with a thiol group at the 10-position. One established method involves the reaction of p-carbomethoxythiophenol with N-(3-Bromo-2-hydroxypropyl)phthalimide, followed by several intermediate steps to yield this compound.[1] Another approach for creating thiolated folate derivatives involves synthesizing a disulfide-containing diol, modifying folic acid through esterification, and then reducing the disulfide bond to yield the thiolated product.[2][3]

Q2: What are the critical reaction parameters that influence the yield of this compound?

A2: Several parameters are crucial for maximizing the yield. These include:

  • Purity of starting materials: Using high-purity reagents is essential to prevent side reactions.

  • Reaction temperature: Precise temperature control is critical for each synthetic step to ensure optimal reaction rates and minimize decomposition.

  • pH of the reaction medium: Maintaining the correct pH is important for reactions involving acidic or basic functional groups.

  • Inert atmosphere: For reactions involving sensitive reagents, such as thiols that can oxidize, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Purification methods: Efficient purification at each step is necessary to remove byproducts that could interfere with subsequent reactions.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the synthesis can be monitored using various analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to check for the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the reaction progress and the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of intermediates and the final product.

  • Mass Spectrometry (MS): Helps in confirming the molecular weight of the synthesized compounds.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Final Product Incomplete reaction at one or more steps.- Monitor each reaction step by TLC or HPLC to ensure completion. - Increase reaction time or temperature if necessary, but be cautious of potential side reactions.
Degradation of intermediates or final product.- Ensure all reactions are carried out under the recommended temperature and pH conditions. - Use an inert atmosphere for oxygen-sensitive steps.
Inefficient purification.- Optimize the purification method for each intermediate. This may involve trying different solvent systems for chromatography or recrystallization.
Formation of Multiple Byproducts Impure starting materials.- Verify the purity of all reagents before use. Purify if necessary.
Side reactions due to incorrect reaction conditions.- Re-evaluate and optimize reaction parameters such as temperature, pH, and reaction time.
Presence of oxygen in reactions involving thiols.- Degas solvents and use an inert atmosphere (N₂ or Ar).
Difficulty in Purifying the Final Product Co-elution with impurities during chromatography.- Experiment with different chromatographic conditions (e.g., different columns, mobile phases, or gradient profiles).
Product instability during purification.- Perform purification at a lower temperature. - Use buffers to maintain a stable pH.
Inconsistent Results Between Batches Variability in the quality of reagents or solvents.- Use reagents and solvents from the same supplier and lot number if possible. - Always verify the purity of new batches of starting materials.
Variations in experimental setup or procedure.- Maintain a detailed and consistent experimental protocol. - Calibrate all instruments regularly.

Experimental Protocols

Synthesis of p-Carbomethoxythiophenol (Intermediate)

This protocol is based on the synthesis described in the literature.[1]

  • Esterification of p-Aminobenzoic Acid: Start with the esterification of p-aminobenzoic acid as described by Wiley.

  • Diazotization and Thiolation: The resulting ester is then subjected to diazotization followed by reaction with a sulfur source to introduce the thiol group.

  • Purification: The crude product is purified by vacuum distillation.

Data Presentation

Compound Molecular Formula Yield (%) Melting Point (°C) Analytical Data Reference
p-CarbomethoxythiophenolC₈H₈O₂S9.0 g (from 17.1 g p-aminobenzoic acid)134-140 (boiling point at 11 mm)NMR, Anal. Calcd.[1]
N-(3-Bromo-2-oxopropyl)phthalimideC₁₁H₈BrNO₃--Anal. Calcd.[1]
This compoundC₁₉H₁₉N₇O₅S--Spectrophotometry, Chromatography[1]

Yields are reported as the amount of pure compound isolated, assuming 100% reaction in the cited literature.

Visualizations

experimental_workflow start p-Aminobenzoic Acid ester Esterification start->ester diaz Diazotization & Thiolation ester->diaz inter1 p-Carbomethoxy- thiophenol diaz->inter1 react2 Reaction with N-(3-Bromo-2-hydroxypropyl)phthalimide inter1->react2 inter2 Intermediate Product react2->inter2 cyclize Cyclization & Subsequent Steps inter2->cyclize product This compound cyclize->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic issue Low Yield cause1 Incomplete Reaction issue->cause1 cause2 Product Degradation issue->cause2 cause3 Inefficient Purification issue->cause3 sol1 Optimize Reaction Time/ Temperature cause1->sol1 sol2 Control pH & Atmosphere cause2->sol2 sol3 Refine Purification Method cause3->sol3

References

Technical Support Center: Synthesis of Thiolated Folic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of thiolated folic acid derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and characterization of thiolated folic acid derivatives.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step Expected Outcome
Incomplete activation of folic acid's carboxyl groups Ensure complete dissolution of folic acid in an appropriate solvent (e.g., DMSO) before adding coupling agents like DCC or EDC. Use a slight excess of the coupling agent and an activator such as N-hydroxysuccinimide (NHS) or 4-dimethylaminopyridine (DMAP).[1]Improved reaction efficiency and higher yield of the activated folic acid ester.
Inefficient reaction with the thiol-containing linker Optimize the molar ratio of the activated folic acid to the thiol-containing linker. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.Increased formation of the desired folate-linker conjugate.
Degradation of folic acid Folic acid is sensitive to light, heat, and extreme pH.[2][3] Conduct the reaction in the dark or in amber-colored glassware. Maintain the recommended reaction temperature and avoid highly acidic or basic conditions unless specified in the protocol.Minimized degradation of the starting material, leading to a higher yield of the final product.
Oxidation of the thiol group If using a free thiol-containing linker, ensure all solvents are deoxygenated. The synthesis can also be performed using a disulfide-containing linker followed by a final reduction step to yield the thiol.[1]Prevention of disulfide bond formation between linker molecules, which would otherwise reduce the yield of the desired product.
Issues with the reduction of the disulfide bond (if applicable) When using a reducing agent like dithiothreitol (DTT) to cleave a disulfide bond, ensure the correct stoichiometry is used. The reaction is typically carried out at a controlled temperature (e.g., 37 °C) for a sufficient duration (e.g., 10 hours).[1]Efficient conversion of the disulfide-linked intermediate to the final thiolated product.

Issue 2: Difficulty in Product Purification

Possible Cause Troubleshooting Step Expected Outcome
Presence of unreacted starting materials and reagents Utilize preparative High-Performance Liquid Chromatography (HPLC) for purification.[4] Optimize the mobile phase composition, flow rate, and injection volume to achieve good separation.[4]Isolation of the pure thiolated folic acid derivative from starting materials and byproducts.
Formation of side products Characterize the impurities using techniques like LC-MS and NMR to understand the side reactions.[5][6][7] Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize the formation of these side products.A cleaner crude product that is easier to purify.
Product instability during purification Maintain a suitable pH and temperature throughout the purification process. If the product is sensitive to oxidation, perform purification steps under an inert atmosphere.Minimized degradation of the product during purification, leading to higher recovery of the pure compound.

Issue 3: Unexpected Analytical Results (NMR, Mass Spectrometry)

Observation Possible Cause Troubleshooting Step
1H NMR: Absence of a peak around 1.5-2.5 ppm for the -SH proton The thiol group may have been oxidized to a disulfide.Re-run the reduction step or ensure anaerobic conditions during synthesis and workup. Confirm with mass spectrometry.
1H NMR: Broad or overlapping peaks The sample may contain impurities or aggregates. The presence of paramagnetic metals can also cause peak broadening.[5][6]Further purify the sample. Ensure all glassware is thoroughly cleaned to remove any metal contaminants.
Mass Spectrometry: Molecular weight higher than expected This could indicate the formation of a disulfide dimer or incomplete removal of a protecting group.Review the reduction or deprotection steps of the synthesis. Adjust reaction conditions as necessary.
Mass Spectrometry: Multiple peaks close to the expected molecular weight This may indicate the presence of various salt adducts (e.g., Na+, K+).This is common in mass spectrometry and can often be resolved by changing the ionization method or the solvent system.

Frequently Asked Questions (FAQs)

Q1: Why is the direct thiolation of folic acid challenging?

A1: The folic acid molecule has multiple reactive sites, including two carboxylic acid groups and amino groups on the pteridine ring. Direct thiolation can lead to a mixture of products with the thiol group attached at different positions. Therefore, a more controlled, multi-step synthesis is typically employed, often involving the activation of a specific carboxyl group followed by reaction with a thiol-containing linker.

Q2: What is the purpose of using a linker like polyethylene glycol (PEG) between folic acid and the thiol group?

A2: A PEG linker serves several important functions. It can improve the solubility and biocompatibility of the final conjugate. The length of the PEG linker is also a critical factor that can influence the binding affinity of the folic acid moiety to its receptor on the cell surface.

Q3: How do I choose the right protecting group for the thiol?

A3: The choice of a thiol protecting group depends on the overall synthetic strategy and the reaction conditions of subsequent steps. The trityl (Trt) group is a common choice as it is stable under many reaction conditions but can be removed under mildly acidic conditions.[8][9] It is crucial that the protecting group can be selectively removed without affecting other functional groups in the molecule.

Q4: What are the optimal storage conditions for thiolated folic acid derivatives?

A4: Thiolated folic acid derivatives are susceptible to oxidation and degradation. They should be stored as a solid, under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C or below), and protected from light.[2][3]

Q5: How can I confirm the successful synthesis of my thiolated folic acid derivative?

A5: A combination of analytical techniques should be used for characterization. 1H NMR spectroscopy can confirm the presence of protons from both the folic acid and the linker, and the presence of the thiol proton (if not exchanged with a deuterated solvent). Mass spectrometry will confirm the correct molecular weight of the product. HPLC can be used to assess the purity of the final compound.[1]

Quantitative Data Summary

Table 1: Reported Yields and Purity of Thiolated Folic Acid Derivatives

Synthetic Approach Key Reagents Overall Yield Purity Reference
Disulfide intermediate followed by reductionFolic acid, 2,2'-Dithiobis-ethanol, DCC, DMAP, DTT65.74%>98.20%[1]
Solid-phase synthesisFolic acid, Cysteamine, PyBOPNot specifiedNot specified

Experimental Protocols

Protocol 1: Synthesis of Thiol-Ethyl Folate (TFa) via a Disulfide Intermediate [1]

This protocol is adapted from Huang et al. (2023) and involves three main stages: synthesis of a disulfide-containing diol, esterification with folic acid, and subsequent reduction to the thiol.

Materials:

  • Folic Acid (FA)

  • 2-Hydroxy-1-ethanethiol

  • Iodine

  • Potassium iodide

  • Ethyl acetate

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dimethyl sulfoxide (DMSO)

  • Dithiothreitol (DTT)

Stage 1: Synthesis of 2,2′-Dithiobis-ethanol (SS)

  • Dissolve 1 mmol of iodine in 10 mL of a 4 mM aqueous solution of potassium iodide with stirring.

  • Add 2 mmol of 2-Hydroxy-1-ethanethiol to the solution and continue the reaction for two hours.

  • Extract the product with 10 mL of ethyl acetate.

  • Collect the organic layer and remove the solvent by rotary evaporation to obtain the disulfide product (SS).

Stage 2: Synthesis of 2,2′-Dithiobis-ethyl Folate (Fa-SS)

  • In a round-bottom flask, dissolve 1 mmol of folic acid (0.441 g), 1 mmol of DCC (0.206 g), and 0.3 mmol of DMAP (0.036 g) in 20 mL of DMSO at 37 °C with stirring until the solution is clear.

  • Add 1 mmol of the synthesized SS to the solution and continue the reaction for 48 hours.

  • Precipitate the product by adding the reaction mixture to 100 mL of diethyl ether.

  • Collect the precipitate by filtration and wash with diethyl ether and water to obtain Fa-SS.

Stage 3: Synthesis of Thiol-Ethyl Folate (TFa)

  • Dissolve 0.5 mmol of Fa-SS (0.289 g) in 15 mL of DMSO.

  • Add 0.5 mmol of DTT (0.077 g) to the solution.

  • Stir the reaction mixture at 37 °C for 10 hours.

  • The final product, TFa, can be purified by preparative HPLC.

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Disulfide Synthesis cluster_stage2 Stage 2: Esterification cluster_stage3 Stage 3: Reduction to Thiol Thiol 2-Hydroxy-1-ethanethiol Oxidation Oxidation Thiol->Oxidation Iodine Iodine/KI Iodine->Oxidation SS 2,2'-Dithiobis-ethanol (SS) Oxidation->SS Esterification Esterification SS->Esterification FA Folic Acid FA->Esterification DCC_DMAP DCC/DMAP DCC_DMAP->Esterification Fa_SS Folate-SS Intermediate Esterification->Fa_SS Reduction Reduction Fa_SS->Reduction DTT DTT DTT->Reduction TFa Thiolated Folic Acid (TFa) Reduction->TFa Purification Purification (HPLC) TFa->Purification

Caption: General workflow for the synthesis of thiolated folic acid.

Troubleshooting_Yield Start Low Product Yield Check_Activation Check FA Activation Conditions (Solvent, Coupling Agents) Start->Check_Activation Check_Reaction Optimize Reaction Conditions (Inert Atmosphere, Stoichiometry) Start->Check_Reaction Check_Stability Verify Stability of FA (Light, Temp, pH) Start->Check_Stability Check_Reduction Review Reduction Step (Reagent, Time, Temp) Start->Check_Reduction Result_Improved Yield Improved Check_Activation->Result_Improved Result_No_Improvement Yield Not Improved Check_Activation->Result_No_Improvement Check_Reaction->Result_Improved Check_Reaction->Result_No_Improvement Check_Stability->Result_Improved Check_Stability->Result_No_Improvement Check_Reduction->Result_Improved Check_Reduction->Result_No_Improvement

Caption: Troubleshooting decision tree for low product yield.

References

Stability and storage conditions for 10-Thiofolic acid solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of 10-Thiofolic acid solutions for researchers, scientists, and drug development professionals. The following information is compiled from available data on folic acid and general chemical principles for thiol-containing compounds, as specific stability data for this compound is limited. It is highly recommended to perform in-house stability studies for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: What are the general storage conditions for solid this compound?

A2: Solid this compound should be stored in a tightly closed container in a cool, dark, and dry place.[4] It should be stored away from oxidizing agents.[4] For long-term storage, refrigeration at 2-8°C is recommended, protected from bright light.[1]

Q3: How should I store solutions of this compound?

A3: Solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store aliquots in tightly sealed vials, protected from light, at -20°C or lower. The presence of the thiol group makes this compound susceptible to oxidation, so purging the solution and the headspace of the vial with an inert gas like nitrogen or argon before sealing is a good practice to minimize degradation.

Q4: Is this compound sensitive to light?

A4: Yes, similar to folic acid, this compound is expected to be light-sensitive.[1][4] All handling and storage of both the solid compound and its solutions should be done under dim light, and containers should be wrapped in aluminum foil or use amber-colored vials to protect from light exposure.

Q5: Is this compound sensitive to pH?

A5: Folic acid is more stable in alkaline solutions (pH > 7) and tends to degrade in acidic conditions.[5] The thiol group in this compound can also be more reactive at certain pH values. It is advisable to maintain a neutral to slightly alkaline pH for solutions of this compound to enhance stability.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitate forms in the solution upon storage. The pH of the solution has dropped, or the concentration is too high for the storage temperature.Ensure the pH of the solution is maintained in the neutral to alkaline range. Consider storing at a higher temperature if solubility is an issue, but be mindful of accelerated degradation. Prepare more dilute solutions if necessary.
Loss of biological activity or inconsistent experimental results. Degradation of this compound due to oxidation, light exposure, or improper storage temperature.Prepare fresh solutions for each experiment. Store stock solutions as single-use aliquots at -20°C or -80°C, protected from light and purged with inert gas. Perform a stability study under your specific experimental conditions to determine the rate of degradation.
Color of the solution changes over time. This could indicate degradation of the compound.Discard the solution and prepare a fresh one. Monitor the color of freshly prepared solutions as a baseline.

Data Summary

Table 1: Solubility of Folic Acid (as a reference for this compound)

SolventSolubilityReference
WaterPractically insoluble[1][3]
Dilute alkali hydroxides and carbonatesSoluble[1][2]
Dilute acids (HCl, H₂SO₄)Soluble[1]
EthanolInsoluble[3]
AcetoneInsoluble[1]
ChloroformInsoluble[1]
EtherInsoluble[1]
DMSOSoluble (e.g., 2 mg/mL, 44 mg/mL)[3]

Table 2: Recommended Storage Conditions for this compound

FormConditionTemperatureLight/Air ProtectionReference
Solid Tightly closed container, dryCool place / 2-8°CProtect from light[1][4]
Solution Freshly prepared is best. For short-term storage, use single-use aliquots in tightly sealed vials.-20°C or -80°CProtect from light, purge with inert gas

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Weigh the desired amount of this compound powder in a fume hood, minimizing exposure to light.

  • Add a small amount of 0.1 M NaOH to dissolve the powder completely.

  • Once dissolved, add your desired buffer (e.g., phosphate buffer, pH 7.4) to reach the final volume and concentration.

  • Verify the final pH of the solution.

  • If not for immediate use, filter-sterilize the solution through a 0.22 µm filter.

  • Aliquot the solution into amber-colored, single-use vials.

  • Purge the headspace of each vial with an inert gas (e.g., nitrogen or argon) before tightly sealing.

  • Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Solid dissolve Dissolve in 0.1M NaOH weigh->dissolve buffer Add Buffer & Adjust pH dissolve->buffer aliquot Aliquot into Amber Vials buffer->aliquot purge Purge with Inert Gas aliquot->purge freeze Store at -20°C or -80°C purge->freeze thaw Thaw Aliquot freeze->thaw use Use in Experiment thaw->use

Caption: Recommended workflow for preparing and storing this compound solutions.

degradation_pathway Thiofolic This compound (Active) Oxidized Oxidized Products (Inactive) Thiofolic->Oxidized Oxidation (Air/O₂) Hydrolyzed Hydrolyzed Products (Inactive) Thiofolic->Hydrolyzed Hydrolysis (Acidic pH) Photodegraded Photodegradation Products (Inactive) Thiofolic->Photodegraded Photodegradation (Light Exposure)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: 10-Thiofolic Acid & Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide primarily addresses solubility issues related to Folic Acid, due to the limited specific data available for 10-Thiofolic Acid. The principles and troubleshooting steps provided are generally applicable to structurally similar molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its solubility compare to Folic Acid?

Q2: Why am I observing precipitation when preparing my this compound/Folic Acid stock solution?

A: Precipitation is a common issue and can be attributed to several factors:

  • Low Solubility: Folic acid and its derivatives are sparingly soluble in water and neutral pH buffers.

  • Incorrect Solvent: Using a solvent in which the compound is not readily soluble will lead to precipitation.

  • pH: The solubility of these compounds is highly pH-dependent. They are more soluble in alkaline conditions (pH > 7).

  • Concentration: Attempting to prepare a solution with a concentration that exceeds the solubility limit of the solvent will result in precipitation.

  • Temperature: Solubility can be influenced by temperature. While gentle warming can sometimes aid dissolution, excessive heat can cause degradation.

Q3: Can I use heat to dissolve my this compound/Folic Acid?

A: Gentle warming can be employed to aid dissolution, particularly in DMSO. However, prolonged or excessive heating should be avoided as it can lead to the degradation of the compound. Alkaline and acidic solutions of folic acid are particularly susceptible to heat-induced degradation.

Q4: How should I store my this compound/Folic Acid stock solution?

A: Stock solutions, especially in aqueous buffers, are not recommended for long-term storage and are best prepared fresh. If storage is necessary, it is advisable to store aliquots in a light-protected container at -20°C. Solutions in DMSO can be stored at -20°C for a limited time, but it is crucial to use fresh, anhydrous DMSO to prevent moisture absorption which can reduce solubility.

Troubleshooting Guide

Issue 1: The compound is not dissolving in the chosen solvent.
Potential Cause Troubleshooting Step
Incorrect Solvent Selection The compound has very low solubility in water and most organic solvents.
Low pH of the Solution The compound is insoluble in aqueous solutions with a pH below 5.
Insufficient Solvent Volume The concentration of the compound exceeds its solubility limit in the chosen solvent.
Issue 2: The compound precipitates out of solution after initial dissolution.
Potential Cause Troubleshooting Step
Change in pH The pH of the final solution may have shifted to a less optimal range for solubility upon dilution.
Temperature Fluctuation A decrease in temperature after initial dissolution can cause the compound to precipitate out.
Solvent Evaporation Evaporation of the solvent can increase the concentration of the compound beyond its solubility limit.
Interaction with other components Components in the experimental medium may interact with the compound, leading to precipitation.

Quantitative Solubility Data

The following table summarizes the solubility of Folic Acid in various solvents. This data can serve as a useful reference when selecting a solvent and preparing solutions.

SolventSolubility (at 25°C unless otherwise specified)Citation
WaterVery slightly soluble (0.0016 mg/mL)
Boiling WaterSoluble (1%)
1 M NaOH50 mg/mL[1][2]
DMSO~20 mg/mL[3]
Dimethylformamide (DMF)~10 mg/mL[3]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[3]
EthanolInsoluble[4]
AcetoneInsoluble
ChloroformInsoluble
Diethyl EtherInsoluble
Dilute HCl (Hot)Soluble
MethanolSlightly soluble[5]

Experimental Protocols

Protocol 1: Preparation of a Folic Acid Stock Solution for Cell Culture

This protocol is adapted for supplementing cell culture media with folic acid.

Materials:

  • Folic Acid powder

  • 1 M Sodium Hydroxide (NaOH)

  • Sterile, deionized water

  • Sterile filter (0.22 µm)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of Folic Acid powder in a sterile microcentrifuge tube.

  • Add a small volume of 1 M NaOH to dissolve the powder completely. For example, to prepare a 50 mg/mL stock solution, add 1 mL of 1 M NaOH to 50 mg of Folic Acid.[1][2]

  • Gently vortex to ensure complete dissolution.

  • Bring the solution to the final desired volume with sterile, deionized water.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter.

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes and store at -20°C.

Protocol 2: Nanoparticle Formulation using Folic Acid as a Targeting Ligand

This protocol outlines a general method for preparing folic acid-conjugated nanoparticles for targeted drug delivery.

Materials:

  • Folic Acid

  • Polymer (e.g., PLGA)

  • Drug to be encapsulated

  • Organic solvent (e.g., Acetone or DMSO)

  • Aqueous solution containing a surfactant (e.g., PVA)

Procedure:

  • Dissolve the polymer (e.g., PLGA) and the drug in an organic solvent like acetone.

  • In a separate container, dissolve Folic Acid in a suitable solvent. Depending on the subsequent reaction, this could be DMSO or an alkaline aqueous solution.

  • The dissolved Folic Acid is then conjugated to the polymer. This step may involve activation of the carboxylic acid groups of folic acid.

  • The organic phase containing the polymer-drug-folic acid conjugate is then added dropwise to an aqueous solution containing a surfactant (e.g., PVA) under constant stirring.

  • The organic solvent is then evaporated, leading to the formation of nanoparticles.

  • The nanoparticles are collected by centrifugation, washed to remove unencapsulated drug and free folic acid, and then can be freeze-dried for storage.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G start Start: Solubility Issue with this compound / Folic Acid check_solvent Is the correct solvent being used? start->check_solvent check_solvent->start No, select appropriate solvent check_ph Is the pH of the aqueous solution appropriate? check_solvent->check_ph Yes check_ph->start No, adjust pH check_concentration Is the concentration within the solubility limit? check_ph->check_concentration Yes, pH > 7 check_concentration->start No, reduce concentration dissolved Compound Dissolved check_concentration->dissolved Yes precipitation Precipitation Occurs dissolved->precipitation troubleshoot_precipitation Troubleshoot Precipitation precipitation->troubleshoot_precipitation troubleshoot_precipitation->start

Caption: A logical workflow diagram for troubleshooting solubility issues.

One-Carbon Metabolism Pathway

G folic_acid Folic Acid dhf Dihydrofolate (DHF) folic_acid->dhf DHFR thf Tetrahydrofolate (THF) dhf->thf DHFR methylene_thf 5,10-Methylene-THF thf->methylene_thf SHMT purine_synthesis Purine Synthesis thf->purine_synthesis serine Serine glycine Glycine serine->glycine methylene_thf->thf methyl_thf 5-Methyl-THF methylene_thf->methyl_thf MTHFR dTMP dTMP methylene_thf->dTMP Thymidylate Synthase methyl_thf->thf Methionine Synthase homocysteine Homocysteine methionine Methionine homocysteine->methionine dUMP dUMP dUMP->dTMP dna_synthesis DNA Synthesis dTMP->dna_synthesis

Caption: A simplified diagram of the folate-mediated one-carbon metabolism pathway.[1][3][6]

Experimental Workflow for Cell Culture Supplementation

G start Start: Prepare Folic Acid Supplemented Media weigh Weigh Folic Acid Powder start->weigh dissolve Dissolve in 1 M NaOH weigh->dissolve dilute Dilute to Final Stock Concentration with Sterile Water dissolve->dilute filter Sterile Filter (0.22 µm) dilute->filter add_to_media Add Aliquot of Stock to Cell Culture Medium filter->add_to_media incubate Incubate Cells add_to_media->incubate end End: Cells Cultured in Supplemented Media incubate->end

Caption: A typical experimental workflow for supplementing cell culture media with folic acid.

References

Purification strategies to remove impurities from 10-Thiofolic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Thiofolic acid. The information provided is designed to help overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: Based on the synthesis of structurally similar compounds like N-10-methyl-4-thiofolic acid, common impurities may include:

  • Unreacted Starting Materials: Such as p-aminobenzoyl-L-glutamic acid and pteridine precursors.

  • Side-Reaction Products: Including isomers and incompletely modified intermediates.

  • Oxidation Products: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides and other related species.

  • Residual Solvents: Organic solvents used during the synthesis and purification process.

  • Degradation Products: Formed during storage or under harsh experimental conditions.

Q2: Which chromatographic method is most effective for purifying this compound?

A2: Reversed-phase High-Performance Liquid Chromatography (HPLC) is a highly effective method for the purification of this compound and its derivatives. The choice of column (e.g., C18) and a suitable mobile phase gradient allows for the separation of the target compound from closely related impurities.

Q3: What is a suitable solvent system for the recrystallization of this compound?

A3: The ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at lower temperatures, while impurities should remain either soluble or insoluble at all temperatures. A common approach for folic acid and its analogs involves dissolving the crude product in a dilute alkaline solution (e.g., dilute sodium hydroxide) and then precipitating the purified acid by adjusting the pH with an acid (e.g., hydrochloric acid or acetic acid). Organic solvent pairs, such as dimethyl sulfoxide (DMSO) and water, can also be explored.

Q4: How can I monitor the purity of this compound during the purification process?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method for monitoring the purity of this compound. A well-developed HPLC method can provide quantitative information on the percentage of the main peak and the presence of any impurities. Thin-Layer Chromatography (TLC) can also be used as a rapid, qualitative tool to track the progress of the purification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Low recovery after column chromatography Inappropriate stationary or mobile phase: The compound may be irreversibly binding to the column or co-eluting with impurities.Optimize the mobile phase gradient and/or try a different type of stationary phase (e.g., a different C18 column or a phenyl-hexyl column).
Compound degradation on the column: The compound may be unstable under the chromatographic conditions.Ensure the mobile phase pH is compatible with the stability of this compound. Work at lower temperatures if possible.
Significant loss of material during recrystallization Sub-optimal solvent system: The compound may be too soluble in the cold solvent.Screen for alternative solvent systems where the solubility difference between hot and cold is more pronounced.
Precipitation is incomplete: Not enough time or an inappropriate temperature was used for crystallization.Allow for a longer crystallization time at a lower temperature. Consider adding an anti-solvent to induce further precipitation.
Persistent Impurities
Symptom Possible Cause Suggested Solution
A specific impurity co-elutes with the main peak in HPLC Similar polarity of the impurity and the target compound: The chosen chromatographic conditions are insufficient to resolve the two compounds.Modify the HPLC method. Try a different organic modifier in the mobile phase, change the pH, or use a column with a different selectivity.
Oxidation-related impurities are observed Exposure to air during purification or storage: The thiol group is sensitive to oxidation.Perform purification steps under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to solutions where appropriate.
Unknown peaks appear in the chromatogram after purification Compound degradation: The purification process itself (e.g., exposure to strong acids/bases or high temperatures) may be causing degradation.Use milder purification conditions. For example, use weaker acids or bases for pH adjustment and avoid prolonged exposure to high temperatures.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general starting point for the analysis of this compound purity. Optimization will likely be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and increase to a higher percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound (typically around 280 nm and 350 nm).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a suitable solvent like DMSO.

Recrystallization Protocol

This is a general procedure that can be adapted for this compound.

  • Dissolution: In a suitable flask, suspend the crude this compound in a minimal amount of a suitable solvent (e.g., water or an alcohol/water mixture).

  • pH Adjustment (if applicable): If using an acid-base precipitation method, slowly add a dilute base (e.g., 0.1 M NaOH) with stirring until the solid dissolves completely.

  • Hot Filtration (optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel.

  • Crystallization: Slowly add a dilute acid (e.g., 0.1 M HCl) to the clear solution with stirring until precipitation begins. Continue adding acid until the desired pH for precipitation is reached (typically the isoelectric point of the molecule). Alternatively, if using a solvent/anti-solvent system, slowly add the anti-solvent. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent or an appropriate washing solvent to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product Crude_Product Crude this compound Chromatography Column Chromatography Crude_Product->Chromatography Initial Purification Purity_Analysis Purity Analysis (HPLC/TLC) Chromatography->Purity_Analysis In-process Control Recrystallization Recrystallization Recrystallization->Purity_Analysis Final Check Purity_Analysis->Recrystallization If impurities persist Pure_Product Pure this compound Purity_Analysis->Pure_Product Meets Specification

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Identified Low_Yield Low Yield? Start->Low_Yield Persistent_Impurity Persistent Impurity? Start->Persistent_Impurity Optimize_Chromatography Optimize Chromatography Conditions Low_Yield->Optimize_Chromatography Yes Change_Recrystallization Change Recrystallization Solvent Low_Yield->Change_Recrystallization Yes Modify_HPLC Modify HPLC Method Persistent_Impurity->Modify_HPLC Yes, co-elution Use_Inert_Atmosphere Use Inert Atmosphere Persistent_Impurity->Use_Inert_Atmosphere Yes, oxidation Milder_Conditions Use Milder Conditions Persistent_Impurity->Milder_Conditions Yes, degradation

Caption: Troubleshooting decision tree for this compound purification.

Technical Support Center: Best Practices for Thiolated Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing thiolated polymers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the handling and use of thiolated polymers.

ProblemPossible Cause(s)Suggested Solution(s)
Low/No Free Thiol Content Detected Oxidation of thiol groups to disulfide bonds.- Store lyophilized polymer at low temperature (-20°C or 4°C) and low humidity.[1][2] - Handle the polymer under an inert atmosphere (e.g., argon). - Prepare solutions in deoxygenated buffers. - For long-term storage in solution, consider lowering the pH (if compatible with the polymer) or adding a non-interfering antioxidant like ascorbic acid.[3]
Incomplete thiolation reaction.- Review the synthesis protocol, ensuring correct stoichiometry of coupling reagents (e.g., EDC/NHS).[4] - Characterize the polymer using methods like NMR or FTIR to confirm the covalent attachment of thiol-containing ligands.[5][6][7]
Polymer Forms a Gel Spontaneously in Solution Inter- and intramolecular disulfide bond formation.- This is an inherent property of some thiolated polymers, especially at neutral or alkaline pH.[8][9] - If unwanted, prepare solutions at a lower pH (e.g., <5 for chitosan-TGA) to reduce the concentration of reactive thiolate anions.[10] - Work with more dilute polymer solutions.
Inconsistent Mucoadhesion Results Variation in free thiol group content due to oxidation.- Quantify the free thiol groups using Ellman's assay immediately before each experiment to ensure consistency. - Ensure consistent storage conditions for all polymer batches.
pH of the polymer solution or mucus model is not optimal.- The formation of disulfide bonds with mucin is pH-dependent. Optimize the pH of your system to facilitate the thiol-disulfide exchange reaction.[11]
FTIR Spectrum Does Not Show a Clear S-H Peak The S-H stretching vibration is inherently weak.- A weak or absent peak around 2550-2600 cm⁻¹ is not uncommon, especially at lower degrees of thiolation.[3] - Rely on more sensitive techniques like Ellman's assay or ¹H NMR to confirm thiolation.[3]
Toxicity Observed in Cell Culture Experiments Residual reducing agents from dialysis.- If using reducing agents like DTT or TCEP to keep thiols reduced during purification, ensure their complete removal through extensive dialysis or other purification methods.[3] - Consider using a less toxic antioxidant like ascorbic acid during processing.[3]

Frequently Asked Questions (FAQs)

Storage and Stability

Q1: What are the ideal storage conditions for lyophilized thiolated polymers?

A1: Lyophilized thiolated polymers should be stored at low temperatures, such as -20°C or 4°C, and under low relative humidity to minimize the oxidation of thiol groups.[1][2] Storing the powder in a sealed container, preferably under an inert gas like argon, can further enhance stability.

Q2: How long can I store my thiolated polymer?

A2: When stored properly as a lyophilized powder at -20°C or 4°C, thiolated polymers can be stable for at least six months with no significant loss of free thiol groups.[2] However, at higher temperatures and humidity (e.g., 20°C and 70% RH), a significant decrease in free thiol content can be observed in a shorter period.[1][2] It is always recommended to quantify the free thiol content before use if the polymer has been stored for an extended period.

Q3: Can I store thiolated polymers in solution?

A3: Storing thiolated polymers in solution is generally not recommended for long periods due to the increased risk of oxidation, especially at neutral or alkaline pH. If short-term storage in solution is necessary, use deoxygenated buffers, keep the solution at a low temperature, and consider a slightly acidic pH if your polymer is stable under these conditions.

Handling and Preparation

Q4: My thiolated polymer is not dissolving properly. What can I do?

A4: Thiolated polymers are generally hydrophilic.[11][12] Issues with dissolution might be due to cross-linking from disulfide bond formation. Try dissolving the polymer in a slightly acidic buffer to reduce disulfide exchange. Gentle agitation and patience are key. Avoid vigorous vortexing which can shear the polymer chains.

Q5: How can I prevent oxidation when preparing solutions of my thiolated polymer?

A5: To minimize oxidation, prepare solutions using buffers that have been deoxygenated by sparging with nitrogen or argon gas. Prepare the solutions immediately before use if possible.

Characterization

Q6: What is the best method to quantify the number of free thiol groups on my polymer?

A6: The most common and reliable method for quantifying free thiol groups is the Ellman's assay.[4][13] This colorimetric assay is straightforward and uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product that can be measured spectrophotometrically.

Q7: How can I confirm that the thiol ligand is covalently attached to the polymer backbone?

A7: Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to confirm covalent attachment. In ¹H NMR, you can observe characteristic peaks from the thiol-containing ligand.[5][7] In FTIR, the appearance of new peaks, for instance, an amide bond peak if a carbodiimide coupling chemistry was used, can confirm the conjugation.[4][6]

Quantitative Data Summary

The stability of thiolated polymers is crucial for their function. The following table summarizes the percentage of remaining free thiol groups on two types of thiolated polymers when stored as a lyophilized powder for six months under different conditions.

Storage ConditionPolycarbophil-cysteine (% Remaining SH)Chitosan-thioglycolic acid (% Remaining SH)
-20°C / 56% RH~100%~100%
4°C / 53% RH~100%~100%
22°C / 25% RH~100%~100%
20°C / 70% RH~85%~75%
Data adapted from Bernkop-Schnürch et al., 2002.[1][2]

Experimental Protocols

Protocol 1: Quantification of Free Thiol Groups using Ellman's Assay

This protocol describes the standard procedure for determining the concentration of free sulfhydryl (-SH) groups on a thiolated polymer.

Materials:

  • Thiolated polymer sample

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0

  • L-cysteine hydrochloride monohydrate (for standard curve)

  • UV-Vis Spectrophotometer

  • Microcentrifuge tubes or 96-well plate

Procedure:

  • Preparation of Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

  • Preparation of Cysteine Standards (for calibration curve):

    • Prepare a stock solution of L-cysteine (e.g., 1.5 mM) in the Reaction Buffer.

    • Perform serial dilutions to create a range of standards (e.g., 0.1 mM to 1.5 mM).

  • Sample Preparation:

    • Accurately weigh and dissolve the thiolated polymer in the Reaction Buffer to a known concentration (e.g., 1 mg/mL).

  • Assay:

    • In separate tubes or wells, add 250 µL of each standard or polymer sample solution.

    • Add 25 µL of the Ellman's Reagent Solution to each tube/well.

    • Prepare a blank by adding 250 µL of Reaction Buffer and 25 µL of Ellman's Reagent Solution.

    • Mix well and incubate at room temperature for 15 minutes, protected from light.[14]

  • Measurement:

    • Measure the absorbance of the standards and samples at 412 nm using the spectrophotometer, after zeroing with the blank.[14][15]

  • Calculation:

    • Plot the absorbance of the standards versus their known concentrations to create a standard curve.

    • Determine the concentration of thiol groups in your polymer sample from the standard curve.

    • The amount of thiol groups can be expressed as µmol per gram of polymer.

Protocol 2: Characterization by FTIR Spectroscopy

This protocol provides a general workflow for analyzing a thiolated polymer using FTIR with an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • Lyophilized thiolated polymer

  • Unmodified polymer (as a control)

  • FTIR spectrometer with ATR accessory

Procedure:

  • Instrument Setup:

    • Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

    • Collect a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the lyophilized unmodified polymer onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the FTIR spectrum (e.g., over a range of 4000-650 cm⁻¹).

  • Thiolated Polymer Analysis:

    • Clean the ATR crystal thoroughly.

    • Repeat step 2 with your lyophilized thiolated polymer.

  • Data Analysis:

    • Compare the spectrum of the thiolated polymer to the unmodified polymer.

    • Look for the appearance of new peaks confirming the modification. For example, if cysteine was coupled to a carboxylic acid-containing polymer, look for characteristic amide bond peaks (e.g., ~1640 cm⁻¹ for amide I and ~1530 cm⁻¹ for amide II).[5][6]

    • A weak peak around 2550-2600 cm⁻¹ may indicate the S-H stretch, but its absence is not conclusive proof of failed thiolation.[3]

Visualizations

mucoadhesion_mechanism cluster_0 Thiolated Polymer cluster_1 Mucus Layer Polymer Polymer Backbone -SH (Free Thiol) Interaction Thiol-Disulfide Exchange Reaction Polymer->Interaction Approaches Mucus Mucin Mucin Glycoprotein -S-S- (Disulfide Bridge in Cysteine-rich domain) Mucin->Interaction Adhesion Covalent Bond Formation (Mucoadhesion) Interaction->Adhesion Forms new -S-S- bond

Caption: Mechanism of mucoadhesion for thiolated polymers.

cellular_uptake Thiolated_NP Thiolated Polymer Nanoparticle (-SH) Interaction Interaction & Disulfide Exchange Thiolated_NP->Interaction Cell_Membrane Cell Membrane (with exofacial thiols/disulfides) Cell_Membrane->Interaction Uptake Enhanced Cellular Uptake Interaction->Uptake Endosome Endosome Uptake->Endosome Cytosol Cytosol (High Glutathione) Endosome->Cytosol Endosomal Escape Release Reductive Cleavage of Disulfide Bonds Cytosol->Release Triggers Drug Drug Release Release->Drug

Caption: Cellular uptake and drug release from thiolated nanoparticles.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 10-Thiofolic Acid and Methotrexate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of folate antagonists, Methotrexate is a cornerstone of chemotherapy and autoimmune disease treatment, primarily due to its potent inhibition of dihydrofolate reductase (DHFR). This guide provides a detailed comparison of the biological activity of Methotrexate and a lesser-known analog, 10-Thiofolic acid, offering researchers, scientists, and drug development professionals a clear, data-driven analysis of their respective mechanisms and efficacy.

Introduction to Folate Antagonists

Folate antagonists are a class of drugs that interfere with the metabolic pathways of folic acid. By doing so, they can selectively target rapidly dividing cells, such as cancer cells, which have a high demand for folate to synthesize DNA, RNA, and proteins.[1] The primary target of many classical folate antagonists is the enzyme dihydrofolate reductase (DHFR), which is crucial for regenerating tetrahydrofolate, an essential cofactor in nucleotide synthesis.[1][2]

Methotrexate , a structural analog of folic acid, is a powerful inhibitor of DHFR, leading to the depletion of intracellular tetrahydrofolate, which in turn disrupts DNA synthesis and induces cell death.[3] Its efficacy in treating various cancers and autoimmune diseases is well-documented. This compound , specifically N10-methyl-4-thiofolic acid, is another folate analog. However, as this guide will detail, its biological activity profile diverges significantly from that of Methotrexate.

Comparative Biological Activity

The fundamental difference in the biological activity of this compound and Methotrexate lies in their interaction with dihydrofolate reductase and their consequent effects on cell proliferation.

Dihydrofolate Reductase (DHFR) Inhibition

Experimental data clearly demonstrates that Methotrexate is a potent inhibitor of DHFR. In contrast, this compound has been shown to be an ineffective inhibitor of this key enzyme. This dictates their differing downstream biological effects.

Effects on Cell Proliferation

The potent DHFR inhibition by Methotrexate translates to significant anti-proliferative activity against various cancer cell lines. In contrast, this compound has demonstrated a lack of significant activity against mammalian cancer cell lines in vitro and in vivo.[4] Interestingly, N10-methyl-4-thiofolic acid has been reported to be an excellent inhibitor of the growth of the bacterium Streptococcus faecium, suggesting a different spectrum of biological activity.[4]

Quantitative Data Summary

The following table summarizes the available quantitative and qualitative data on the biological activities of this compound and Methotrexate.

ParameterThis compound (N10-methyl-4-thiofolic acid)Methotrexate
DHFR Inhibition Ineffective inhibitor[4]Potent inhibitor
Anticancer Activity No significant activity against KB and L1210 leukemia cells in mice[4]Broad-spectrum antitumor activity[3]
Antimicrobial Activity Excellent inhibitor of Streptococcus faecium growth[4]Inhibits both prokaryotic and eukaryotic DHFRs[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

DHFR_Inhibition_Pathway cluster_MTX Methotrexate cluster_10TFA This compound cluster_pathway Folate Metabolism Pathway MTX Methotrexate DHFR DHFR MTX->DHFR Potent Inhibition TFA This compound TFA->DHFR Ineffective Inhibition DHF Dihydrofolate (DHF) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA DNA Synthesis THF->DNA DHFR->THF Catalyzes reduction

Caption: Mechanism of DHFR inhibition by Methotrexate versus this compound.

Experimental_Workflow cluster_DHFR_Assay DHFR Inhibition Assay cluster_MTT_Assay Cell Proliferation (MTT) Assay DHFR_start Start DHFR_reagents Prepare reaction mix: - DHFR enzyme - NADPH - DHF (substrate) DHFR_start->DHFR_reagents DHFR_compounds Add Test Compound (Methotrexate or this compound) DHFR_reagents->DHFR_compounds DHFR_incubation Incubate at 37°C DHFR_compounds->DHFR_incubation DHFR_measurement Measure decrease in absorbance at 340 nm (Oxidation of NADPH) DHFR_incubation->DHFR_measurement DHFR_end Determine IC50 DHFR_measurement->DHFR_end MTT_start Start MTT_seeding Seed cancer cells in 96-well plates MTT_start->MTT_seeding MTT_treatment Treat cells with varying concentrations of Methotrexate or this compound MTT_seeding->MTT_treatment MTT_incubation Incubate for 48-72 hours MTT_treatment->MTT_incubation MTT_reagent Add MTT reagent MTT_incubation->MTT_reagent MTT_formazan Incubate to allow formazan crystal formation MTT_reagent->MTT_formazan MTT_solubilize Solubilize formazan crystals MTT_formazan->MTT_solubilize MTT_measurement Measure absorbance at 570 nm MTT_solubilize->MTT_measurement MTT_end Calculate cell viability (%) MTT_measurement->MTT_end

Caption: Comparative experimental workflow for assessing biological activity.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate (DHF).[5][6][7][8]

Materials:

  • Recombinant human DHFR enzyme

  • NADPH

  • Dihydrofolic acid (DHF)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (Methotrexate and this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing DHFR enzyme and NADPH in the assay buffer.

  • Add varying concentrations of the test compounds (Methotrexate or this compound) to the wells of the microplate. Include a control group with no inhibitor.

  • Initiate the reaction by adding the substrate, DHF, to all wells.

  • Immediately place the microplate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C.

  • The rate of NADPH oxidation is determined from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10][11][12]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (Methotrexate and this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The following day, treat the cells with various concentrations of Methotrexate or this compound. Include an untreated control group.

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the absorbance of the untreated control cells.

Conclusion

The comparative analysis reveals a stark contrast in the biological activities of this compound and Methotrexate. While Methotrexate is a potent inhibitor of DHFR with well-established anti-proliferative effects on cancer cells, this compound is ineffective as a DHFR inhibitor and lacks significant anticancer activity. The distinct antimicrobial activity of this compound against Streptococcus faecium suggests that its biological targets and potential therapeutic applications lie outside the realm of classical folate antagonism seen with Methotrexate. These findings underscore the importance of nuanced molecular structure in determining the biological function and therapeutic potential of folate analogs.

References

Validation of 10-Thiofolic acid as a specific ligand for folate receptor alpha

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The folate receptor alpha (FRα) has emerged as a highly promising target in precision medicine, particularly in oncology. Its overexpression in a variety of epithelial cancers, including ovarian, lung, and breast cancers, coupled with restricted expression in normal tissues, makes it an ideal candidate for targeted drug delivery and diagnostic imaging. The validation of novel ligands with high affinity and specificity for FRα is a critical step in the development of next-generation targeted therapies. This guide provides a comparative framework for evaluating new FRα ligands, using the hypothetical validation of 10-Thiofolic acid as a case study.

Comparative Analysis of FRα Ligands

A crucial step in validating a novel FRα ligand is to benchmark its binding affinity against established ligands. Folic acid, the natural ligand for FRα, exhibits high affinity, typically in the low nanomolar to picomolar range. Any new therapeutic or diagnostic ligand should ideally demonstrate comparable or superior affinity. The following table summarizes the binding affinities of several known FRα ligands.

LigandReceptor Subtype(s)Binding Affinity (Kd/IC50/Relative Affinity)Comments
Folic AcidFRα, FRβ~0.1-1 nM (Kd)[1][2]Natural ligand, high affinity for both α and β isoforms.
5-Methyltetrahydrofolate (5-MTHF)FRα, FRβHigher Kd than folic acid (lower affinity)The primary circulating form of folate.
Methotrexate (MTX)FRα, RFCLower affinity for FRα than folic acid[1][2]Antifolate drug, also transported by the Reduced Folate Carrier (RFC).
Pemetrexed (PTX)FRα, RFCBetter binding affinity towards FRα than folic acid in some studies[1]Antifolate drug with multi-transporter uptake.
Novel Tetrazole Analog (FOL03)FRα (in silico)More negative binding energy than folic acid[1]Computationally predicted to have very high affinity.
Novel Benzothiophene Analog (FOL08)FRα (in silico)More negative binding energy than folic acid[1]Computationally predicted to have very high affinity.

Note: Binding affinities can vary depending on the assay conditions and cell lines used. In silico data represents predicted binding energy, not experimentally determined dissociation constants.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of FRα-mediated cellular uptake is essential for designing effective targeted therapies. Upon ligand binding, the FRα-ligand complex is internalized via endocytosis.

Folate_Receptor_Alpha_Signaling_Pathway FRα-Mediated Endocytosis Ligand This compound or other ligand FRa Folate Receptor α (FRα) Ligand->FRa Binding Complex Ligand-FRα Complex FRa->Complex Endocytosis Endocytosis Complex->Endocytosis Endosome Endosome Endocytosis->Endosome Release Ligand Release (low pH) Endosome->Release Recycling FRα Recycling to Cell Surface Endosome->Recycling Metabolism Cellular Metabolism Release->Metabolism Recycling->FRa

Caption: FRα-mediated endocytosis pathway.

To validate a novel ligand such as this compound, a systematic experimental workflow is necessary. This typically involves competitive binding assays to determine affinity and cell-based assays to confirm cellular uptake and biological activity.

Experimental_Workflow_for_Ligand_Validation Workflow for Validating a Novel FRα Ligand cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation Start Synthesize & Purify This compound Binding_Assay Competitive Binding Assay (vs. [3H]-Folic Acid) Start->Binding_Assay Determine_Affinity Determine Kd / IC50 for FRα and FRβ Binding_Assay->Determine_Affinity Cell_Uptake Cellular Uptake Study (FRα-positive vs. negative cells) Determine_Affinity->Cell_Uptake Cytotoxicity Cytotoxicity Assay (if conjugated to a drug) Cell_Uptake->Cytotoxicity Internalization Microscopy to visualize internalization Cell_Uptake->Internalization Animal_Model Tumor Xenograft Model (FRα-expressing tumor) Cytotoxicity->Animal_Model Biodistribution Biodistribution & Tumor Targeting (if conjugated to imaging agent) Animal_Model->Biodistribution Efficacy Therapeutic Efficacy Study (if conjugated to a drug) Biodistribution->Efficacy

Caption: Experimental workflow for FRα ligand validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. Below are standard protocols for key experiments in the validation of a new FRα ligand.

Protocol 1: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50 and subsequently Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-folic acid) for binding to FRα.

Materials:

  • FRα-expressing cells (e.g., KB, IGROV-1) or purified FRα protein.

  • [3H]-folic acid (radiolabeled ligand).

  • Unlabeled folic acid (for determining non-specific binding).

  • Test compound (this compound).

  • Binding buffer (e.g., PBS with 1% BSA).

  • Scintillation counter and vials.

Procedure:

  • Cell Preparation: Seed FRα-expressing cells in a multi-well plate and grow to confluence.

  • Assay Setup:

    • Total Binding: Incubate cells with a fixed concentration of [3H]-folic acid.

    • Non-specific Binding: Incubate cells with [3H]-folic acid in the presence of a large excess of unlabeled folic acid.

    • Competitive Binding: Incubate cells with [3H]-folic acid and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plates at 4°C for a specified time to reach equilibrium.

  • Washing: Wash the cells with ice-cold binding buffer to remove unbound radioligand.

  • Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Cellular Uptake Study

This assay measures the ability of a ligand to be internalized by cells via FRα-mediated endocytosis.

Materials:

  • FRα-positive and FRα-negative cell lines.

  • Labeled test compound (e.g., fluorescently tagged this compound).

  • Folic acid (for competition).

  • Cell culture medium.

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Cell Seeding: Seed both FRα-positive and FRα-negative cells in separate plates.

  • Incubation: Incubate the cells with the labeled test compound at 37°C for various time points.

  • Competition: In a parallel experiment, pre-incubate the FRα-positive cells with an excess of unlabeled folic acid before adding the labeled test compound to demonstrate receptor-specific uptake.

  • Washing: Wash the cells to remove any unbound labeled compound.

  • Analysis:

    • Flow Cytometry: Quantify the mean fluorescence intensity of the cells to measure uptake.

    • Fluorescence Microscopy: Visualize the cellular localization of the labeled compound.

  • Comparison: Compare the uptake in FRα-positive cells with and without folic acid competition, and with the uptake in FRα-negative cells.

Conclusion

The validation of this compound, or any novel ligand for FRα, requires a rigorous and systematic approach. By employing standardized experimental protocols and comparing the results to established ligands, researchers can confidently assess the affinity, specificity, and potential clinical utility of new FRα-targeted agents. The methodologies and comparative data presented in this guide provide a robust framework to support the development of the next generation of targeted therapies for cancer and other FRα-expressing diseases.

References

A Comparative Analysis of Thiolated Folic Acid Derivatives in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutic agents to cancer cells is a paramount goal in oncology research. Folic acid, a vital B vitamin, has emerged as a promising targeting ligand due to the overexpression of its receptor, the folate receptor (FR), on the surface of many cancer cells. Thiolated derivatives of folic acid offer a versatile platform for conjugating drugs to various nanoparticle systems, enhancing their stability and facilitating targeted uptake. This guide provides a comparative analysis of different thiolated folic acid derivatives used in drug delivery, supported by experimental data, detailed protocols, and visualizations to aid in the selection and design of effective cancer therapies.

Performance Comparison of Thiolated Folic Acid-Based Drug Delivery Systems

The choice of the thiolated folic acid derivative and the nanoparticle platform significantly influences the physicochemical properties and therapeutic efficacy of the drug delivery system. Below is a summary of quantitative data from various studies to facilitate a comparison between different systems.

Nanoparticle SystemThiolated Folic Acid DerivativeDrugParticle Size (nm)Zeta Potential (mV)Drug Loading Efficiency (%)Encapsulation Efficiency (%)Reference
Chitosan NanoparticlesFolic Acid-Thiolated Chitosan5-Fluorouracil235 ± 12+20 ± 239 ± 259 ± 2[1]
PLGA NanoparticlesFolic Acid-PEG-PLGAPaclitaxel~150-->90[2]
Gold NanoparticlesFolic Acid-Cysteamine-~15---[3]
Carboxymethyl Chitosan NanoparticlesFolic Acid-Thiol Linkage6-Mercaptopurine170-220---[4]
DPLA-co-PEG NanomicellesFolic Acid-PEG-DPLALetrozole241.3---[5]

Note: Direct comparison between studies should be made with caution due to variations in experimental conditions, nanoparticle preparation methods, and analytical techniques.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in drug delivery. The following sections outline the general protocols for the synthesis of thiolated folic acid derivatives and the characterization of the resulting drug delivery systems.

Synthesis of Thiol-Ethyl Folate (TFa)

This protocol describes a general method for synthesizing a thiolated folate derivative.[6]

  • Synthesis of 2,2′-Dithiobis-Ethanol (SS):

    • Dissolve 1 mmol of iodine in 10 mL of an aqueous solution of 4 mM potassium iodide with stirring.

    • Add 2 mmol of 2-Hydroxy-1-ethanethiol to the solution and continue the reaction for two hours.

    • Add 10 mL of ethyl acetate to the yellow reaction mixture and stir for 15 minutes.

    • The organic phase is separated and purified to obtain the disulfide.

  • Synthesis of S-S-Containing Diol-Modified FA (Fa-SS):

    • Dissolve 1 mmol of Folic Acid (FA), 1 mmol of DCC (N,N'-Dicyclohexylcarbodiimide), and 0.3 mmol of DMAP (4-Dimethylaminopyridine) in 20 mL of DMSO in a 37°C water bath with stirring until the solution is clear.

    • Add 1.2 mmol of the synthesized S-S-containing diol to the flask and react for 24 hours at 37°C.

    • The product is precipitated, washed, and dried.

  • Synthesis of Thiol-Ethyl Folate (TFa):

    • Dissolve 0.5 mmol of Fa-SS in 15 mL of DMSO.

    • Add 0.5 mmol of DTT (Dithiothreitol) to the solution.

    • The reaction is carried out for 10 hours under stirring at 37°C to reduce the disulfide bond and yield the thiolated folate derivative.

Characterization of Nanoparticle Drug Delivery Systems

A thorough characterization of the nanoparticle system is essential to ensure its quality and performance.[7][8]

  • Particle Size and Zeta Potential:

    • Dynamic Light Scattering (DLS) is used to determine the average particle size, size distribution (Polydispersity Index, PDI), and zeta potential of the nanoparticles in an appropriate aqueous buffer.

  • Morphology:

    • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) is employed to visualize the shape and surface morphology of the nanoparticles.

  • Drug Loading and Encapsulation Efficiency:

    • The amount of drug loaded into the nanoparticles is quantified using techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) after separating the nanoparticles from the unencapsulated drug.

    • Drug Loading Efficiency (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

  • In Vitro Drug Release:

    • The drug release profile is determined by incubating the drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline at different pH values) at 37°C.

    • At predetermined time intervals, samples are withdrawn, and the amount of released drug is quantified.

  • Cellular Uptake:

    • Cancer cells overexpressing the folate receptor are incubated with fluorescently labeled nanoparticles.

    • The cellular uptake of the nanoparticles is visualized and quantified using techniques such as fluorescence microscopy, confocal laser scanning microscopy (CLSM), and flow cytometry.

Visualizing Key Processes

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

experimental_workflow cluster_synthesis Synthesis of Thiolated Folic Acid cluster_formulation Nanoparticle Formulation cluster_characterization Characterization s1 Synthesis of Disulfide s2 Esterification with Folic Acid s1->s2 s3 Reduction to Thiol s2->s3 f3 Conjugation with Thiolated Folic Acid s3->f3 f1 Nanoparticle Preparation f2 Drug Loading f1->f2 f2->f3 c1 Particle Size & Zeta Potential (DLS) f3->c1 c2 Morphology (TEM/SEM) f3->c2 c3 Drug Loading & Encapsulation Efficiency f3->c3 c4 In Vitro Drug Release f3->c4 c5 Cellular Uptake (FACS/Microscopy) f3->c5

Caption: Experimental workflow for developing and characterizing thiolated folic acid-conjugated nanoparticles.

folate_receptor_pathway cluster_cell Cancer Cell ligand Thiolated Folic Acid- Nanoparticle Drug Conjugate receptor Folate Receptor (FR) ligand->receptor Binding endosome Endosome (pH ~5-6) receptor->endosome Endocytosis lysosome Lysosome endosome->lysosome Fusion drug_release Drug Release endosome->drug_release recycling Receptor Recycling endosome->recycling recycling->receptor outside Extracellular Space

References

Efficacy Showdown: 10-Thiofolic Acid Conjugates Demonstrate Superior Targeting Over Non-Targeted Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of 10-thiofolic acid conjugated nanoparticles against their non-targeted counterparts. Experimental data highlights the enhanced cellular uptake and cytotoxicity of targeted systems in folate receptor-overexpressing cancer cells.

The targeted delivery of therapeutic agents to cancer cells is a paramount goal in oncology research. One promising strategy involves the functionalization of nanoparticles with ligands that bind to receptors overexpressed on the surface of cancer cells. Folic acid is an attractive targeting moiety due to the high expression of folate receptors (FRs) on various cancer types. This guide focuses on this compound, a derivative of folic acid that allows for stable conjugation to nanoparticles, and compares the performance of these targeted nanoparticles with non-targeted versions.

Enhanced Cellular Uptake and Cytotoxicity with Folate Targeting

Experimental studies consistently demonstrate that nanoparticles conjugated with folic acid exhibit significantly higher cellular uptake and cytotoxicity in FR-positive cancer cells compared to non-targeted nanoparticles. This enhanced efficacy is attributed to receptor-mediated endocytosis, a process where the binding of the folate conjugate to the folate receptor triggers the internalization of the nanoparticle.

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies.

Table 1: Cellular Uptake of Targeted vs. Non-Targeted Nanoparticles

Nanoparticle TypeCell LineUptake Efficiency (%)Fold Increase Over Non-TargetedReference
Folate-ConjugatedHeLa~65%~2.5[1]
Non-TargetedHeLa~26%-[1]
Folate-ConjugatedY79HighSignificantly Higher[2]
Non-TargetedY79Low-[2]
Folate-ConjugatedMCF-7HighSignificantly Higher[3]
Non-TargetedMCF-7Low-[3]

Table 2: In Vitro Cytotoxicity (IC50 Values) of Drug-Loaded Nanoparticles

Nanoparticle FormulationDrugCell LineIC50 (µg/mL)Reference
Folate-Conjugated Nanoparticles5-FluorouracilCaco-22.67[4]
Non-Targeted Nanoparticles5-FluorouracilCaco-23.43[4]
Free Drug5-FluorouracilCaco-24.21[4]
Folate-Conjugated NanoparticlesTopotecanY79Lower than non-targeted[2][5]
Non-Targeted NanoparticlesTopotecanY79Higher than targeted[2][5]

Signaling Pathway and Experimental Workflow

The superior performance of this compound conjugated nanoparticles is rooted in the specific biological pathway they exploit and can be rigorously evaluated through standardized experimental workflows.

Folate_Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Folate_NP This compound Conjugated Nanoparticle FR Folate Receptor Folate_NP->FR Binding Endosome Endosome (pH ~5-6) FR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Endosome->Drug_Release Acidification FR_Recycling Receptor Recycling Endosome->FR_Recycling Recycling to Cell Surface

Caption: Folate Receptor-Mediated Endocytosis Pathway.

Experimental_Workflow cluster_synthesis Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation Synth_Targeted Synthesis of This compound Conjugated Nanoparticles Size_Zeta Size & Zeta Potential (DLS) Synth_Targeted->Size_Zeta Synth_NonTargeted Synthesis of Non-Targeted Nanoparticles Synth_NonTargeted->Size_Zeta Morphology Morphology (TEM) Size_Zeta->Morphology Drug_Loading Drug Loading & Encapsulation Efficiency Morphology->Drug_Loading Cell_Culture Culture FR-Positive Cancer Cells Drug_Loading->Cell_Culture Uptake_Assay Cellular Uptake Assay (Flow Cytometry/Confocal Microscopy) Cell_Culture->Uptake_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT/IC50 Determination) Cell_Culture->Cytotoxicity_Assay

Caption: Experimental Workflow for Comparative Efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Synthesis of this compound Conjugated Nanoparticles

This protocol is a general guide and may require optimization based on the specific nanoparticle platform.

  • Synthesis of Thiolated Folic Acid: Folic acid is reacted with a thiol-containing linker in the presence of activating agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in anhydrous DMSO. The product is purified by dialysis and lyophilized.

  • Nanoparticle Formulation: Drug-loaded polymeric nanoparticles (e.g., PLGA) are prepared using a nanoprecipitation method. The polymer and drug are dissolved in an organic solvent (e.g., acetone) and added dropwise to an aqueous solution containing a surfactant under stirring. The organic solvent is then evaporated.

  • Conjugation of Thiolated Folic Acid to Nanoparticles: The thiolated folic acid is conjugated to the surface of the nanoparticles. This can be achieved by activating the carboxyl groups on the nanoparticle surface with EDC/NHS and then reacting with the thiol group of the folic acid derivative. Alternatively, for gold nanoparticles, the thiol group can directly bind to the gold surface.

  • Purification and Characterization: The conjugated nanoparticles are purified by centrifugation or dialysis to remove unreacted reagents. Characterization includes determining particle size and zeta potential using dynamic light scattering (DLS), morphology by transmission electron microscopy (TEM), and drug loading efficiency by UV-Vis spectroscopy or HPLC.

Synthesis of Non-Targeted Nanoparticles

The protocol for non-targeted nanoparticles is identical to the one described above, with the omission of the folic acid conjugation step. These nanoparticles are typically coated with an inert polymer like polyethylene glycol (PEG) to ensure similar physicochemical properties, such as size and surface charge, to the targeted nanoparticles for a valid comparison.

Cellular Uptake Assay
  • Cell Culture: FR-positive cancer cells (e.g., HeLa, MCF-7) are seeded in 24-well plates and allowed to adhere overnight.

  • Treatment: The cells are incubated with fluorescently labeled targeted and non-targeted nanoparticles at various concentrations for a predetermined time (e.g., 2-4 hours).

  • Analysis:

    • Flow Cytometry: Cells are washed, trypsinized, and resuspended in PBS. The fluorescence intensity of the cells is measured using a flow cytometer to quantify nanoparticle uptake.

    • Confocal Microscopy: Cells are washed, fixed, and stained with a nuclear counterstain (e.g., DAPI). The intracellular localization of the fluorescent nanoparticles is visualized using a confocal microscope.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates and incubated for 24 hours.

  • Treatment: The cells are treated with serial dilutions of free drug, drug-loaded targeted nanoparticles, and drug-loaded non-targeted nanoparticles for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to form formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration.

References

Head-to-Head Comparison: 10-Thiofolic Acid and Other Folate Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of 10-Thiofolic acid and other prominent folate analogs used in cancer research and therapy. We delve into their mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate their performance.

Introduction to Folate Analogs

Folate, an essential B vitamin, plays a critical role in one-carbon metabolism, a network of biochemical reactions vital for the synthesis of nucleotides (the building blocks of DNA and RNA) and other essential biomolecules. Rapidly proliferating cancer cells have a high demand for folates to sustain their growth. This dependency makes the folate pathway an attractive target for cancer chemotherapy. Folate analogs, also known as antifolates, are synthetic molecules that structurally mimic folic acid, allowing them to enter cells through folate transporters and interfere with key enzymes in the folate pathway, ultimately leading to cell death.

This guide focuses on a head-to-head comparison of this compound with well-established and clinically relevant folate analogs, including Methotrexate, Pemetrexed, and Pralatrexate.

Mechanism of Action: Targeting the Folate Pathway

The primary mechanism of action for most clinically successful folate analogs is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme that reduces dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for enzymes involved in the synthesis of purines and thymidylate. By inhibiting DHFR, these analogs deplete the intracellular pool of reduced folates, leading to the inhibition of DNA synthesis and repair, and ultimately, cell death.

Some newer folate analogs, like Pemetrexed, are multi-targeted inhibitors, also affecting other key enzymes in the folate pathway such as thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT).

Cellular uptake of folate and its analogs is primarily mediated by three transport systems: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and the folate receptors (FRs), particularly FRα and FRβ. The expression levels of these transporters can significantly influence the efficacy of a given folate analog.

Signaling Pathway: Folate-Mediated One-Carbon Metabolism

The following diagram illustrates the central role of DHFR in the folate-mediated one-carbon metabolism pathway and the points of inhibition by folate analogs.

Folate_Metabolism Folic_Acid Folic Acid DHFR Dihydrofolate Reductase (DHFR) Folic_Acid->DHFR DHF Dihydrofolate (DHF) DHF->DHFR Reduction THF Tetrahydrofolate (THF) One_Carbon_THF One-Carbon THF Derivatives (e.g., 5,10-methylene-THF) THF->One_Carbon_THF One_Carbon_Donors One-Carbon Donors (e.g., Serine) One_Carbon_Donors->One_Carbon_THF Purine_Synthesis Purine Synthesis One_Carbon_THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis (dUMP -> dTMP) One_Carbon_THF->Thymidylate_Synthesis DNA_Synthesis DNA Synthesis & Repair Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DHF Oxidation Thymidylate_Synthesis->DNA_Synthesis DHFR->THF Folate_Analogs Folate Analogs (e.g., Methotrexate) Folate_Analogs->DHFR Inhibition

Folate Metabolism and Antifolate Inhibition.

Quantitative Comparison of Folate Analogs

The following tables summarize key performance metrics for this compound and other folate analogs based on available experimental data.

Table 1: Dihydrofolate Reductase (DHFR) Inhibition

CompoundOrganism/Enzyme SourceInhibition Constant (Ki)Citation(s)
This compound Analog Not specifiedIneffective inhibitor[1]
(N10-methyl-4-thiofolic acid)
Methotrexate Human (recombinant)26 nM (apparent Ki)[1]
Pemetrexed Human (recombinant)>200 nM (apparent Ki)[1]
Pralatrexate Human (recombinant)45 nM (apparent Ki)[1]

Note: A lower Ki value indicates a higher binding affinity and more potent inhibition. The data for the this compound analog (N10-methyl-4-thiofolic acid) indicates it does not effectively inhibit DHFR, a key target for many antifolates.[1]

Table 2: Folate Receptor Binding Affinity

CompoundReceptorDissociation Constant (Kd)Citation(s)
This compound -Data not available
Folic Acid FRα~0.19 nM[2]
Methotrexate FRαPoor affinity[2]

Table 3: In Vitro Cytotoxicity (IC50 Values)

CompoundCell LineCancer TypeIC50Citation(s)
This compound Analog KB cellsCervical CarcinomaNo significant activity[1]
(N10-methyl-4-thiofolic acid)L1210 cellsLeukemiaNo significant activity[1]
Methotrexate HeLaCervical Carcinoma>50 µg/mL (24h)[3]
MCF-7Breast Adenocarcinoma>50 µg/mL (24h)[3]
Pemetrexed A549Non-Small Cell Lung280.7 nM[4]
H1299Non-Small Cell Lung1070 nM[4]

Note: IC50 is the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates greater potency. The N10-methyl-4-thiofolic acid analog showed no significant cytotoxic activity in the tested cell lines.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of folate analogs. Below are representative protocols for key experiments.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR.

Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Workflow Diagram:

DHFR_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - DHFR Enzyme - NADPH - DHF (Substrate) - Test Compound (Inhibitor) - Assay Buffer Start->Prepare_Reagents Add_Components Add to 96-well plate: - Assay Buffer - DHFR Enzyme - Test Compound Prepare_Reagents->Add_Components Pre_incubation Pre-incubate Add_Components->Pre_incubation Add_Substrate Initiate reaction by adding DHF Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Reading) Add_Substrate->Measure_Absorbance Analyze_Data Analyze Data: - Calculate initial velocity - Determine % inhibition - Calculate IC50 or Ki Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for DHFR Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA.

    • DHFR Enzyme: Recombinant human DHFR diluted in assay buffer to the desired concentration (e.g., 10 nM).

    • NADPH Solution: 10 mM NADPH in assay buffer.

    • DHF Solution: 10 mM DHF in assay buffer containing 10 mM 2-mercaptoethanol.

    • Test Compound: A serial dilution of the folate analog in a suitable solvent (e.g., DMSO), then further diluted in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 10 µL of DHFR enzyme solution.

    • Add 10 µL of the test compound at various concentrations. For control wells, add 10 µL of vehicle.

    • Add 10 µL of NADPH solution.

    • Pre-incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of DHF solution to each well.

    • Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the control (no inhibitor).

    • Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

Folate Receptor Binding Assay

This assay quantifies the affinity of a compound for the folate receptor.

Principle: This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled folate (e.g., [3H]folic acid) from the folate receptor on the surface of cells.

Workflow Diagram:

FR_Binding_Assay_Workflow Start Start Cell_Culture Culture cells expressing folate receptors (e.g., KB cells) Start->Cell_Culture Prepare_Cells Harvest and wash cells Cell_Culture->Prepare_Cells Incubation Incubate cells with: - [3H]Folic Acid (constant concentration) - Test Compound (varying concentrations) Prepare_Cells->Incubation Wash_Cells Wash cells to remove unbound radioligand Incubation->Wash_Cells Lyse_Cells Lyse cells Wash_Cells->Lyse_Cells Measure_Radioactivity Measure radioactivity using scintillation counting Lyse_Cells->Measure_Radioactivity Analyze_Data Analyze Data: - Determine % displacement - Calculate IC50 - Calculate Ki or Kd Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Workflow for Folate Receptor Binding Assay.

Detailed Protocol:

  • Cell Culture:

    • Culture cells known to overexpress folate receptors (e.g., KB, HeLa, or IGROV-1 cells) in appropriate culture medium.

  • Reagent Preparation:

    • Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 1% bovine serum albumin (BSA).

    • Radioligand: [3H]Folic acid at a specific activity.

    • Test Compound: Serial dilutions of the folate analog in binding buffer.

    • Wash Buffer: Ice-cold PBS.

  • Assay Procedure:

    • Harvest cells and resuspend them in binding buffer to a concentration of 1 x 106 cells/mL.

    • In a series of microcentrifuge tubes, add 100 µL of the cell suspension.

    • Add 50 µL of the test compound at various concentrations. For total binding, add 50 µL of binding buffer. For non-specific binding, add 50 µL of a high concentration of unlabeled folic acid (e.g., 100 µM).

    • Add 50 µL of [3H]folic acid (final concentration, e.g., 1 nM).

    • Incubate at 4°C for 1 hour with gentle agitation.

    • Terminate the binding reaction by adding 1 mL of ice-cold wash buffer and rapidly filtering the contents through a glass fiber filter.

    • Wash the filter three times with 5 mL of ice-cold wash buffer.

    • Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding versus the concentration of the test compound.

    • Determine the IC50 value from the competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Efficacy

While in vitro data provides valuable insights into the potency of folate analogs, in vivo studies in animal models are essential to evaluate their therapeutic efficacy and toxicity in a whole-organism context.

A study on N10-methyl-4-thiofolic acid and related compounds showed no significant activity against L1210 leukemia cells in mice, indicating a lack of in vivo efficacy for this particular analog.[1] In contrast, folate analogs like methotrexate and pemetrexed have demonstrated significant antitumor activity in various preclinical and clinical settings.

Conclusion

This comparative guide highlights the current understanding of this compound and other key folate analogs. The available data indicates that the N10-methyl-4-thiofolic acid analog is an ineffective inhibitor of DHFR and lacks significant in vitro and in vivo antitumor activity.[1] This stands in stark contrast to clinically established folate analogs like methotrexate, pemetrexed, and pralatrexate, which exhibit potent inhibition of key enzymes in the folate pathway and demonstrate significant cytotoxic effects against various cancer cell lines.

For researchers and drug development professionals, this guide underscores the importance of the specific chemical modifications to the folic acid structure in determining biological activity. While the exploration of novel folate analogs continues to be a promising avenue for cancer therapy, the data presented here suggests that simple thio-substitution at the 4-position of the pteridine ring, as in N10-methyl-4-thiofolic acid, does not confer the desired anticancer properties. Future research in this area may focus on more complex modifications to enhance target enzyme inhibition, optimize cellular uptake, and improve therapeutic efficacy.

References

Safety Operating Guide

Proper Disposal Procedures for 10-Thiofolic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 10-Thiofolic acid was found. The following disposal procedures are based on the chemical properties of analogous compounds, namely folic acid and thioglycolic acid. This guidance is intended for trained laboratory personnel and should be supplemented by a thorough risk assessment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

This document provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Immediate Safety Considerations

Given the structure of this compound, which contains a thiol group and a carboxylic acid moiety, it should be handled as a potentially hazardous substance. The primary hazards are likely to be similar to those of thioglycolic acid, which is toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound waste:

  • Hand Protection: Impervious gloves (e.g., nitrile).

  • Eye Protection: Safety goggles and a face shield.

  • Skin and Body Protection: A lab coat or impervious protective clothing.

  • Respiratory Protection: Use a fume hood to avoid inhalation of any dust or vapors.

II. Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the neutralization and disposal of small quantities of this compound waste generated in a laboratory setting.

Step 1: Segregation and Collection

  • Collect all this compound waste in a dedicated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Step 2: Chemical Neutralization (for aqueous solutions)

For dilute aqueous solutions of this compound, a two-step neutralization process is recommended to address both the acidic and thiol functional groups. This procedure should be performed in a fume hood.

  • Acid Neutralization:

    • While stirring the this compound solution, slowly add a dilute solution of a base, such as 5% sodium hydroxide or a saturated sodium bicarbonate solution.

    • Monitor the pH of the solution using a calibrated pH meter or pH paper.

    • Continue adding the base dropwise until the pH is between 6.0 and 8.0.

  • Thiol Oxidation:

    • To the neutralized solution, slowly add an oxidizing agent, such as a 10% solution of sodium hypochlorite (bleach), while stirring.

    • The addition of the oxidizing agent should be done carefully to control any potential exothermic reaction.

    • Allow the reaction mixture to stir for at least one hour to ensure complete oxidation of the thiol group.

Step 3: Final Disposal

  • After neutralization and oxidation, the resulting solution should be disposed of as hazardous waste through your institution's EHS program.

  • Properly label the container with the contents and the neutralization/oxidation procedure performed.

  • For solid this compound waste, it should be collected in a labeled container and disposed of as solid chemical waste without any pre-treatment.

III. Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the disposal of thiol-containing acidic compounds, based on data for analogous substances.

ParameterValueSource
Neutralization pH Range 6.0 - 8.0General laboratory practice for acid neutralization before disposal.
Oxidizing Agent 10% Sodium Hypochlorite (Bleach)Common laboratory practice for the oxidation of thiols.
Thioglycolic Acid Toxicity (Oral, Rat LD50) < 50 mg/kg[2]
Thioglycolic Acid Toxicity (Dermal, Rabbit LD50) 300 mg/kg[2]

IV. Experimental Workflow and Logic Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G cluster_collection Waste Collection cluster_assessment Waste Assessment cluster_treatment Chemical Treatment (in Fume Hood) cluster_disposal Final Disposal A Generate this compound Waste B Segregate and Collect in Labeled Container A->B C Is the waste a dilute aqueous solution? B->C D Neutralize with dilute base to pH 6-8 C->D Yes G Dispose as Solid Chemical Waste via EHS C->G No (Solid Waste) E Oxidize with 10% Sodium Hypochlorite D->E F Dispose as Hazardous Aqueous Waste via EHS E->F

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Thiofolic acid
Reactant of Route 2
10-Thiofolic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.